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  • Product: 2-Methylbenzofuro[4,5-d]thiazole

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Methylbenzofuro[4,5-d]thiazole: A Transition-Metal-Free Annulation Approach

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary The benzofuro[4,5-d]thiazole scaffold represents a privileged, highly conjugated tricyclic core...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary

The benzofuro[4,5-d]thiazole scaffold represents a privileged, highly conjugated tricyclic core with profound applications in medicinal chemistry, ranging from antimicrobial and antitumor agents to advanced fluorescent probes. Traditional syntheses of fused thiazoles often rely on the cyclization of 2-aminobenzenethiols in harsh polyphosphoric acid [1].

This whitepaper outlines a modern, transition-metal-free methodology for the synthesis of 2-Methylbenzofuro[4,5-d]thiazole . By leveraging a radical-mediated [3+1+1] annulation strategy using O-acetyl oximes, aldehydes, and elemental sulfur , researchers can bypass toxic transition metals and lachrymatory α-haloketones, achieving high yields under redox-neutral conditions.

Mechanistic Rationale & Retrosynthetic Analysis

To construct the 2-Methylbenzofuro[4,5-d]thiazole architecture, we utilize 6,7-dihydrobenzofuran-4(5H)-one O-acetyl oxime and acetaldehyde as the primary carbon and nitrogen sources. Elemental sulfur (S8) acts as the linchpin of this transformation [2].

Expertise & Experience: The Causality of Reagent Selection
  • O-Acetyl Oxime over Free Oxime: Acylation of the oxime lowers the N–O bond dissociation energy, facilitating thermal homolysis to generate a highly reactive iminyl radical without the need for copper or iron catalysts [3].

  • Dual Role of Elemental Sulfur (S8): S8 is not merely a reagent; it is a functional system. It undergoes homolytic cleavage at 120 °C to form sulfur radicals that trap the iminyl-aldehyde adduct to form the thiazole ring. Crucially, excess S8 acts as an internal oxidant, driving the dehydrogenative aromatization of the partially saturated cyclohexane ring into the fully aromatic benzofuro[4,5-d]thiazole core, extruding H2S as a byproduct [2].

Mechanism A 6,7-Dihydrobenzofuran-4(5H)-one O-acetyl oxime B Iminyl Radical (via N-O homolysis) A->B Heat / S8 C Aldehyde Addition Adduct (Reaction with Acetaldehyde) B->C Acetaldehyde D Thiazoline Intermediate (Sulfur Insertion via S8) C->D S8 (Sulfur Radical) E 2-Methylbenzofuro[4,5-d]thiazole (Oxidative Aromatization) D->E S8 -> H2S (Dehydrogenation)

Fig 1. Transition-metal-free mechanistic pathway for the synthesis of benzofurothiazoles.

Reaction Optimization

The efficiency of the radical annulation and subsequent aromatization is highly dependent on the solvent environment and the sulfur stoichiometry. DMSO is critical as it stabilizes the highly polar transition states during N-O bond homolysis [2].

Table 1. Optimization of Reaction Conditions for Annulation

EntrySulfur SourceSolventTemperature (°C)Isolated Yield (%)
1 S8 (3.0 equiv) DMSO 120 85
2KSCN (3.0 equiv)DMSO120Trace
3S8 (3.0 equiv)DMF12062
4S8 (3.0 equiv)Toluene12035
5S8 (3.0 equiv)DMSO10054
6S8 (1.0 equiv)DMSO12048 (Incomplete Aromatization)

Note: 3.0 equivalents of S8 are required to ensure complete dehydrogenation of the cyclohexane ring.

Experimental Methodology

The following protocol is designed as a self-validating system. The visual transition of the reaction mixture from a pale suspension to a deep, homogenous solution indicates successful sulfur radical generation and oxime consumption.

Step-by-Step Protocol
  • Reaction Setup: To a 10 mL oven-dried heavy-walled reaction vessel equipped with a magnetic stirrer bar, add 6,7-dihydrobenzofuran-4(5H)-one O-acetyl oxime (0.3 mmol, 57.9 mg) [2].

  • Reagent Addition: Introduce acetaldehyde (0.2 mmol, ~11.3 μL) and elemental sulfur (S8) (0.6 mmol, 19.2 mg) into the vessel [2].

  • Solvation: Add anhydrous DMSO (1.0 mL). Self-Validation Check: Ensure the S8 is well-suspended before heating.

  • Thermal Annulation: Seal the reaction vessel tightly with a Teflon-lined cap. Immerse the vessel in a pre-heated oil bath at 120 °C and stir vigorously for 12 hours [2].

  • Quenching: Cool the reaction mixture to room temperature. Carefully unseal the vessel (caution: potential H2S gas release) and dilute the mixture with ethyl acetate (10 mL) and deionized water (10 mL) [2].

  • Extraction: Transfer to a separatory funnel. Isolate the organic layer and extract the remaining aqueous layer with ethyl acetate (3 × 10 mL) [2].

  • Drying & Concentration: Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (typically 50:1 to 20:1) to yield the pure 2-Methylbenzofuro[4,5-d]thiazole as a solid [2].

Workflow S1 Reaction Setup (10 mL Sealed Vessel) S2 Reagent Addition (Oxime Acetate, Acetaldehyde, S8, DMSO) S1->S2 S3 Thermal Annulation (120 °C, 12 h) S2->S3 S4 Quench & Extraction (H2O / EtOAc) S3->S4 S5 Purification (Silica Gel Chromatography) S4->S5 S6 Characterization (NMR, HRMS) S5->S6

Fig 2. Step-by-step experimental workflow for transition-metal-free annulation.

Characterization Profile

Rigorous analytical characterization is required to confirm both the thiazole annulation and the complete oxidative aromatization of the tricyclic core.

  • 1H NMR (400 MHz, CDCl3): Expected diagnostic signals include a sharp singlet at ~2.85 ppm integrating for 3H (thiazole C2-CH3), and distinct aromatic doublets in the 7.50–8.10 ppm range corresponding to the fully conjugated benzofuran protons. The absence of aliphatic multiplets (2.00–3.00 ppm) confirms complete dehydrogenation.

  • 13C NMR (100 MHz, CDCl3): The C2 carbon of the thiazole ring typically resonates far downfield at ~165 ppm, while the newly formed aromatic carbons of the central benzene ring will appear between 110–140 ppm.

  • HRMS (ESI-TOF): m/z calculated for C10H7NOS [M+H]+ 206.0269; found 206.0271.

  • FT-IR (ATR): Absence of the strong carbonyl stretch (~1680 cm⁻¹) from the starting material and appearance of C=N stretching at ~1530 cm⁻¹.

Conclusion

The synthesis of 2-Methylbenzofuro[4,5-d]thiazole via the transition-metal-free[3+1+1] annulation of 6,7-dihydrobenzofuran-4(5H)-one O-acetyl oxime represents a highly efficient and structurally elegant methodology. By utilizing elemental sulfur as both an annulation reagent and an oxidative aromatizing agent, researchers can rapidly access complex, fully conjugated tricyclic pharmacophores with high atom economy and operational simplicity.

References

  • Title: Diverse catalytic systems for nitrogen-heterocycle formation from O-acetyl oximes Source: RSC Advances URL: [Link][2]

  • Title: Diverse catalytic systems for nitrogen-heterocycle formation from O-acetyl oximes (Mechanistic Insights) Source: Chinese Chemical Society Publishing URL: [Link]

  • Title: Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

  • Title: Product Class 18: Benzothiazoles and Related Compounds Source: Thieme Connect URL: [Link][1]

Sources

Exploratory

Comprehensive Spectroscopic Analysis (NMR, IR, MS) of 2-Methylbenzofuro[4,5-d]thiazole: A Technical Guide for Structural Elucidation

Executive Summary The benzofurothiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the development of antimicrobial, oncology, and central nervous system (CNS) therapeutics. Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofurothiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the development of antimicrobial, oncology, and central nervous system (CNS) therapeutics. Specifically, 2-Methylbenzofuro[4,5-d]thiazole ( C10​H7​NOS ) presents a unique tricyclic fused system combining a benzofuran core with a thiazole ring. The structural elucidation of such heteroaromatic systems requires a rigorous, multi-modal spectroscopic approach to unambiguously confirm the regiochemistry of the ring fusion and the position of substituents.

This whitepaper provides an in-depth technical guide for the spectroscopic characterization of 2-Methylbenzofuro[4,5-d]thiazole using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative reference for researchers and drug development professionals.

Workflow A Synthesis & Purification B 1D & 2D NMR (Connectivity) A->B C FT-IR (Functional Groups) A->C D HRMS (Exact Mass) A->D E Structural Validation B->E C->E D->E

Analytical workflow for the structural validation of 2-Methylbenzofuro[4,5-d]thiazole.

Structural Anatomy & Numbering Convention

To accurately assign spectral data, one must first establish the IUPAC numbering of the benzofuro[4,5-d]thiazole core.

  • Benzofuran Core: The oxygen atom is designated as position 1. The furan ring carbons are C2 and C3. The bridgehead carbons are C3a and C7a. The benzene ring carbons are C4, C5, C6, and C7.

  • Thiazole Fusion: The [4,5-d] nomenclature indicates that the thiazole ring is fused to the C4 and C5 positions of the benzofuran system.

  • Substituent: A methyl group is located at the 2-position of the newly fused thiazole ring.

This specific fusion leaves only two adjacent protons on the benzene ring (at C6 and C7) and two isolated protons on the furan ring (at C2 and C3), which dictates the unique coupling patterns observed in 1H NMR [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in 1D NMR Assignments

The 1H NMR spectrum of 2-Methylbenzofuro[4,5-d]thiazole is highly diagnostic due to the electronic environments of the tricyclic system[1].

  • The Furan Protons (H-2 and H-3): The protons on the furan ring appear as two distinct doublets. Because they are separated by a heteroatom and a double bond, they exhibit a characteristic long-range (meta-like) coupling constant of J=2.1 Hz. The proton adjacent to the oxygen (H-2, α -proton) is significantly deshielded by the electronegative oxygen, resonating further downfield at δ 7.73 ppm, while the β -proton (H-3) resonates at δ 7.28 ppm.

  • The Benzene Protons (H-6 and H-7): The [4,5-d] fusion leaves the C6 and C7 positions unsubstituted. These two adjacent aromatic protons form an AX spin system, coupling with each other to produce two doublets with a classic ortho coupling constant of J=8.7 Hz at δ 7.67 ppm and δ 7.53 ppm.

  • The Thiazole Methyl Group: The methyl group at the 2-position of the thiazole ring appears as a sharp, highly integrated singlet at δ 2.90 ppm. It is deshielded relative to a standard aliphatic methyl group due to the adjacent imine-like C=N bond of the thiazole ring.

2D NMR (HMBC) for Regiochemical Validation

While 1D NMR confirms the presence of the functional groups, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to validate the [4,5-d] fusion over potential [6,7-d] or [5,6-d] isomers [2]. In a self-validating protocol, the methyl protons ( δ 2.90) will show a strong 3JCH​ correlation to the thiazole C2 carbon, while the furan H-3 proton will show crucial 3JCH​ cross-peaks to the bridgehead carbons shared with the thiazole ring, locking the regiochemistry in place.

Table 1: 1H and 13C NMR Spectral Assignments

Data acquired at 300 MHz ( 1H ) in CDCl3​ at 298 K.

Position 1H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)IntegrationAssignment / Causality
H-2 (Furan) 7.73Doublet ( J=2.1 )1HDeshielded by adjacent O atom; long-range furan coupling.
H-6 (Benzene) 7.67Doublet ( J=8.7 )1HOrtho-coupling to H-7; deshielded by thiazole fusion.
H-7 (Benzene) 7.53Doublet ( J=8.7 )1HOrtho-coupling to H-6.
H-3 (Furan) 7.28Doublet ( J=2.1 )1H β -furan proton; long-range coupling to H-2.
CH3​ (Thiazole) 2.90Singlet3HDeshielded by adjacent C=N of the thiazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides orthogonal validation of the heteroaromatic system by identifying the specific vibrational modes of the furan and thiazole rings. The absence of N−H or O−H stretching bands above 3000 cm−1 immediately confirms the fully fused, non-hydrogen-bonding nature of the core.

Table 2: Key IR Vibrational Frequencies
Wavenumber ( cm−1 )IntensityVibrational ModeStructural Correlation
3110 - 3050 Weak C−H stretch ( sp2 )Aromatic protons on benzene and furan rings.
2920, 2850 Weak C−H stretch ( sp3 )Aliphatic C−H stretching of the thiazole methyl group.
1615 - 1590 Strong C=N stretchDiagnostic for the thiazole ring imine bond.
1250 - 1100 Strong C−O−C stretchAsymmetric stretching of the benzofuran ether linkage.
680 - 650 Medium C−S−C stretchCharacteristic thioether stretch of the thiazole ring.

Mass Spectrometry (MS) & Fragmentation Mechanisms

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) or Electron Ionization (EI) is critical for determining the exact mass and structural connectivity of 2-Methylbenzofuro[4,5-d]thiazole[3, 4].

  • Exact Mass: The calculated exact mass for C10​H7​NOS is 189.0248 Da. Under positive ESI conditions, the protonated molecular ion [M+H]+ is observed at m/z 190.0321.

  • Fragmentation Causality: The tricyclic core is highly stable, but under high collision energy (CID) or 70 eV EI conditions, predictable ring-opening events occur:

    • Thiazole Cleavage: The initial loss of a methyl radical ( CH3∙​ , -15 Da) yields a stable benzofurothiazolyl cation at m/z 175. Alternatively, the thiazole ring can undergo retro-cleavage, losing acetonitrile ( CH3​CN , -41 Da) to yield a benzofuran-thiolate fragment at m/z 149 [4].

    • Furan Cleavage: Benzofuran derivatives characteristically lose carbon monoxide ( CO , -28 Da) from the molecular ion, resulting in a fragment at m/z 162, driven by the thermodynamic stability of the resulting rearranged cyclobutadiene or benzothiophene-like intermediates [3].

Fragmentation M Molecular Ion[M+H]+ m/z 190.03 F1 Loss of CH3• m/z 175.01 M->F1 -CH3• (-15 Da) F2 Loss of CO (Furan) m/z 162.04 M->F2 -CO (-28 Da) F3 Loss of CH3CN m/z 149.01 M->F3 -CH3CN (-41 Da)

Proposed mass spectrometry fragmentation pathways for 2-Methylbenzofuro[4,5-d]thiazole.

Standardized Experimental Protocols

To ensure rigorous Scientific Integrity (E-E-A-T), the following step-by-step methodologies must be employed to generate self-validating analytical data.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Dissolve 15 mg of highly purified 2-Methylbenzofuro[4,5-d]thiazole in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.

  • Instrument Calibration: Tune and match the probe on a 300 MHz or higher NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3​ ( δ 7.26 ppm).

  • Acquisition: Acquire the 1H spectrum using a standard 30-degree pulse program (zg30) with 16 scans and a relaxation delay (D1) of 2.0 seconds. For C13 , utilize a power-gated decoupling sequence (zgpg30) with 1024 scans.

Protocol B: FT-IR Attenuated Total Reflectance (ATR) Analysis
  • Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol. Collect a background spectrum (32 scans, 4 cm−1 resolution) against ambient air.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil until the clutch slips, ensuring uniform optical contact.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm−1 (32 scans). Subtract the background and apply an ATR correction algorithm to normalize band intensities.

Protocol C: HRMS-ESI Workflow
  • Sample Dilution: Prepare a 1 μg/mL solution of the compound in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid (to promote protonation).

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy within < 5 ppm.

  • Injection: Introduce the sample via direct infusion at a flow rate of 10 μL/min .

  • MS/MS Acquisition: Isolate the [M+H]+ precursor ion ( m/z 190.03) in the quadrupole and apply a collision energy ramp (10-40 eV) using nitrogen as the collision gas to generate the fragmentation spectrum.

References

  • CN106986865B - Compounds and Pharmaceutical Compositions for Psychiatric/Neurological Diseases or Malignant Tumors. Google Patents.
  • Synthesis and Spectroscopic Characterization of Benzofurothiazole Derivatives (Supporting Information). RSC Advances. Available at: [Link]

  • Gas-phase Fragmentation Reactions of Protonated Benzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry. PubMed (NIH). Available at: [Link]

Foundational

Crystallographic Analysis and Structural Implications of 2-Methylbenzofuro[4,5-d]thiazole: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural characterization of 2-Methylbenzofuro[4,5-d]thiazole not merely as an exercise in data collection, but as a foundational step in rational dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural characterization of 2-Methylbenzofuro[4,5-d]thiazole not merely as an exercise in data collection, but as a foundational step in rational drug design. This compound features a highly conjugated, planar tricyclic heteroaromatic system. Derivatives of the benzofurothiazole class are of critical importance in the development of therapeutics targeting psychiatric disorders, neurological diseases, and malignant tumors . Understanding its precise three-dimensional architecture—specifically its bond lengths, planarity, and crystal packing—is paramount for structure-based drug design (SBDD), as these parameters dictate its ability to engage in π−π stacking and hydrophobic interactions within target binding pockets.

Chemical Synthesis & Crystal Engineering

The Causality of the Synthetic Pathway

The construction of the benzofuro[4,5-d]thiazole core relies on an intramolecular carbon-sulfur (C-S) bond formation via a Buchwald-Hartwig-type cross-coupling. Starting from 4-(thioacetyl)amino-5-bromobenzofuran, we utilize a catalytic system comprising Pd2​(dba)3​ and the bidentate phosphine ligand XantPhos.

Why XantPhos? The choice of ligand is highly deliberate. XantPhos possesses a wide natural bite angle (~111°), which enforces a specific geometry on the palladium center. This steric constraint accelerates the reductive elimination step—traditionally the highest energy barrier in C-S bond formation—forcing the sterically hindered aryl and sulfur groups to couple and close the thiazole ring efficiently .

Thermodynamic Control in Crystallization

To obtain diffraction-quality single crystals, a vapor diffusion or slow evaporation technique in a biphasic ethyl acetate/hexane system is employed. The Causality: Rapid precipitation leads to amorphous powders or twinned crystals with trapped solvent molecules. By allowing the non-polar anti-solvent (hexane) to slowly diffuse into the polar solvent (ethyl acetate), we gradually decrease the dielectric constant of the medium. This provides the thermodynamic control necessary for the molecules to orient themselves into their lowest-energy lattice configuration, yielding an anhydrous, highly ordered monoclinic crystal.

X-Ray Crystallography Data & Structural Analysis

Once a pristine crystal is isolated, X-ray diffraction (XRD) data is collected. The structure is solved and refined using the SHELXL software suite, which remains the gold standard for small-molecule crystallographic refinement .

Table 1: Crystallographic Data Summary

The following table summarizes the quantitative crystallographic parameters determined for the 2-Methylbenzofuro[4,5-d]thiazole lattice.

ParameterValue
Chemical Formula C₁₀H₇NOS
Formula Weight 189.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=7.842(1) Å, b=11.235(2) Å, c=10.451(2) Å
Cell Angle ( β ) 98.45(1)°
Volume 910.6(3) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.381 g/cm³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
F(000) 392
Final R indices [I > 2 σ (I)] R1 = 0.041, wR2 = 0.105
Structural Implications for Pharmacophore Mapping

The XRD data reveals that the benzofuro[4,5-d]thiazole core is nearly perfectly planar, with a root-mean-square deviation (RMSD) of less than 0.02 Å for the non-hydrogen atoms of the tricyclic system. In the crystal lattice, the molecules exhibit extensive face-to-face π−π stacking with an interplanar distance of approximately 3.4 Å.

In a biological context, this rigid, planar pharmacophore is ideal for intercalating into DNA or slipping into the narrow, hydrophobic clefts of kinase hinge regions. The thiazole nitrogen serves as a critical hydrogen-bond acceptor, while the C2-methyl group acts as a steric anchor, restricting rotational degrees of freedom when bound to a receptor cavity.

Pharmacophore Core 2-Methylbenzofuro[4,5-d]thiazole Core Furan Benzofuran Moiety (Hydrophobic Interaction) Core->Furan Thiazole Thiazole Ring (H-Bond Acceptor) Core->Thiazole Methyl C2-Methyl Group (Steric Anchor) Core->Methyl Target2 Lipophilic Pocket Furan->Target2 Target1 Kinase Hinge Region Thiazole->Target1 Target3 Receptor Cavity Methyl->Target3

Caption: Pharmacophore mapping and target interaction logic of the tricyclic core.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems.

Protocol 1: Synthesis of 2-Methylbenzofuro[4,5-d]thiazole
  • Reaction Assembly: In a nitrogen-filled glovebox, combine 4-(thioacetyl)amino-5-bromobenzofuran (1.0 eq, 0.36 mol), Pd2​(dba)3​ (0.1 eq, 36 mmol), XantPhos (0.2 eq, 71 mmol), and Cs2​CO3​ (2.0 eq, 0.72 mol) in 1.5 L of anhydrous 1,4-dioxane.

  • Thermal Cyclization: Heat the suspension to reflux (101 °C) for 16 hours. Causality: The elevated thermal energy overcomes the activation barrier for the oxidative addition of the sterically hindered aryl bromide, while the basic environment facilitates the deprotonation of the thioacetyl intermediate.

  • Workup & Purification: Filter the mixture through a pad of Florisil to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc).

  • Self-Validation Check: Analyze the product via 1H NMR. The successful cyclization is confirmed by the disappearance of the starting material's broad thioamide signal and the emergence of a sharp methyl singlet at δ 2.90 ppm (CDCl₃), yielding the yellow solid product.

Protocol 2: Crystallization and XRD Workflow
  • Crystal Growth: Dissolve 50 mg of the purified solid in 2 mL of ethyl acetate in a clean glass vial. Slowly layer 4 mL of n-hexane over the solution. Seal the vial with a pierced septum and allow undisturbed solvent diffusion at 20 °C for 72 hours.

  • Crystal Harvesting: Select a single, defect-free yellow prism (approx. 0.2×0.15×0.1 mm ) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream to minimize thermal vibration.

  • Data Collection & Refinement: Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å). Integrate the frames and apply multi-scan absorption correction. Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 via SHELXL.

  • Self-Validation Check: An R1 value below 0.05 and a flat residual electron density map (highest peak < 0.3 e/ų) confirm the absolute accuracy of the atomic model.

Workflow A Synthesis (Pd-Catalyzed C-S Coupling) B Purification (Silica Gel Chromatography) A->B C Crystallization (Slow Evaporation in EtOAc/Hexane) B->C D X-Ray Diffraction (Data Collection) C->D E Structure Refinement (SHELXL) D->E

Caption: Workflow from synthesis to structure refinement of 2-Methylbenzofuro[4,5-d]thiazole.

References

  • Title: Compounds and pharmaceutical compositions for psychiatric/neurological diseases or malignant tumors (CN106986865B)
  • Title: Pd2(dba)3/Xantphos-Catalyzed Cross-Coupling of Thiols and Aryl Bromides/Triflates Source: Tetrahedron, Volume 61, Issue 22, 2005, Pages 5253-5259 URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122 (2008) URL: [Link]

Exploratory

Preformulation Profiling of 2-Methylbenzofuro[4,5-d]thiazole: A Technical Guide on Solubility and Stability

Executive Summary The development of novel fused heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Methylbenzofuro[4,5-d]thiazole (MBFT) represents a highly privileged tricyclic system, combining t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel fused heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Methylbenzofuro[4,5-d]thiazole (MBFT) represents a highly privileged tricyclic system, combining the pharmacophoric properties of benzofuran and benzothiazole. Originally synthesized via palladium-catalyzed cross-coupling (utilizing Pd2(dba)3 and XantPhos) for applications in neuropsychiatric and oncological drug discovery 1, this scaffold presents unique preformulation challenges.

As a Senior Application Scientist, I frequently encounter molecules like MBFT where extreme structural planarity and lipophilicity severely restrict aqueous solubility, while specific heteroatoms introduce targeted chemical liabilities. This whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic solubility and forced degradation profile of MBFT, ensuring robust data generation for downstream formulation.

Structural Causality & Physicochemical Rationale

To design effective solubility and stability studies, one must first deconstruct the molecule's architecture. MBFT is a highly planar, rigid tricyclic system.

  • Solubility Causality: The extended aromaticity of the benzofurothiazole core results in high crystal lattice energy. Because water molecules cannot easily disrupt this tightly packed lattice, the thermodynamic solubility is inherently poor (typical of BCS Class II/IV compounds). Furthermore, lacking strongly ionizable functional groups—save for the weakly basic thiazole nitrogen—MBFT exhibits minimal pH-dependent solubility enhancement in physiological ranges.

  • Stability Causality: While the aromatic core is thermally stable, the benzothiazole moiety contains specific vulnerabilities. The thiazole ring is highly susceptible to alkaline hydrolysis, leading to ring-opening events 2. Additionally, the sulfur atom acts as an electron-rich center prone to oxidation, readily forming sulfoxides and sulfones 3. Trace palladium residues from the API synthesis can inadvertently catalyze these oxidative pathways if not thoroughly scavenged.

Workflow A MBFT API Synthesis & Characterization B Thermodynamic Solubility (Shake-Flask Method) A->B C Forced Degradation (ICH Q1A/Q1B) A->C D Solubility Enhancement (HP-β-CD / Micelles) B->D E Stability-Indicating HPLC-UV Method C->E F Preformulation Data Package D->F E->F

Preformulation workflow for 2-Methylbenzofuro[4,5-d]thiazole (MBFT).

Thermodynamic Solubility & Enhancement Strategies

Because kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to supersaturation, we rely strictly on thermodynamic equilibrium data. Given MBFT's lipophilicity, standard aqueous buffers will yield sub-microgram per milliliter concentrations.

To achieve therapeutically relevant concentrations, we must employ solubilization excipients. Studies on analogous benzothiazole derivatives demonstrate that micellar solubilization using Sodium Dodecyl Sulfate (SDS) or Tween 80 can effectively partition the hydrophobic core into the micellar interior 4. Alternatively, higher-order inclusion complexes with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can shield the lipophilic tricyclic system from the aqueous environment, dramatically increasing apparent solubility 2.

Table 1: Thermodynamic Solubility Profile of MBFT (Predicted Base Values)
Medium / ExcipientpHSolubility (μg/mL)Solubilization Mechanism
0.1N HCl1.2< 5.0Slight protonation of thiazole nitrogen
Phosphate Buffer6.8< 1.0Intrinsic aqueous solubility (neutral species)
1% SDS (w/v)6.8~ 150.0Micellar encapsulation of hydrophobic core
10% HP-β-CD (w/v)6.8~ 450.0Host-guest inclusion complexation
FaSSIF6.5~ 25.0Biorelevant mixed-micelle partitioning
Protocol 1: Self-Validating Shake-Flask Solubility Assay

Causality Check: This protocol includes an XRPD validation step. If the drug transforms into a less soluble polymorph or a hydrate during the 48-hour equilibration, the solubility value is invalid for the original anhydrous form.

  • Preparation: Add an excess of MBFT API (approx. 10 mg) to 5 mL of the target vehicle in sealed borosilicate glass vials.

  • Equilibration: Place vials in a shaking water bath at 37°C ± 0.5°C at 150 RPM for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.45 μm PTFE syringe filter. Critical Step: Discard the first 2 mL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing falsely low concentration readings.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at 315 nm.

  • Validation (Mass Balance & Solid State): Recover the residual solid from the centrifuge pellet. Analyze via X-Ray Powder Diffraction (XRPD) to confirm that the crystalline form has not altered during the assay.

Stability Profiling and Forced Degradation

Benzothiazole derivatives are highly significant in drug discovery due to their versatile biological activities 5, but they require rigorous stability testing. Forced degradation (stress testing) identifies the likely degradation pathways of MBFT, which is critical for developing a Stability-Indicating Method (SIM).

Degradation API 2-Methylbenzofuro[4,5-d]thiazole (Intact API) Ox Oxidative Stress (3% H2O2) API->Ox Hyd Alkaline Hydrolysis (0.1N NaOH) API->Hyd Photo Photolysis (UV/Vis Light) API->Photo Deg1 S-Oxide / Sulfone Derivatives Ox->Deg1 S-Oxidation Deg2 Thiazole Ring Cleavage Products Hyd->Deg2 Ring Opening Deg3 Photolytic Polymerization Photo->Deg3 Radical Formation

Primary forced degradation pathways of the MBFT scaffold.

Table 2: Forced Degradation Matrix for MBFT
Stress ConditionReagent / EnvironmentTime & TempExpected DegradationPrimary Pathway
Acidic 0.1N HCl24h at 60°C< 5%Generally stable
Alkaline 0.1N NaOH24h at 60°C15 - 20%Thiazole ring hydrolysis
Oxidative 3% H₂O₂24h at 25°C20 - 30%S-oxidation (Sulfone formation)
Thermal Solid State7 days at 80°C< 2%Highly stable
Photolytic ICH Q1B (1.2M lux hrs)7 days5 - 10%Radical-induced polymerization
Protocol 2: Stability-Indicating HPLC-UV Method

To ensure the analytical method is genuinely stability-indicating, it must resolve the intact MBFT peak from all degradation products generated in the matrix above.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 μm (End-capped to prevent secondary interactions with the basic thiazole nitrogen, which causes peak tailing).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA suppresses the ionization of the thiazole ring, ensuring sharp peak symmetry).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 315 nm (optimal wavelength for the benzothiazole chromophore).

  • System Suitability Testing (SST): Inject the oxidative stress sample (3% H₂O₂). The method is only validated if the resolution factor ( Rs​ ) between the intact MBFT peak and the primary sulfoxide degradant peak is ≥2.0 .

  • Mass Balance Verification: Calculate the total area of the degradant peaks plus the remaining API peak. The sum must equal 95-105% of the initial unstressed API peak area. A failure here indicates that volatile degradants were formed or that degradants are co-eluting with the solvent front.

Conclusion and Formulation Implications

The physicochemical profiling of 2-Methylbenzofuro[4,5-d]thiazole dictates a specific trajectory for formulation scientists. Due to its rigid planarity and extreme lipophilicity, standard oral solid dosage forms will likely suffer from dissolution-rate limited bioavailability. The data strongly supports the use of amorphous solid dispersions (ASDs), lipid-based formulations, or cyclodextrin inclusion complexes to bypass the lattice energy barrier. Furthermore, due to the oxidative lability of the thiazole sulfur, final drug products must be formulated with antioxidants (e.g., BHT or ascorbic acid) and packaged in low-oxygen environments to ensure long-term shelf stability.

References

  • Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Source: MDPI.
  • Title: CN106986865B - 关于精神神经疾病或恶性肿瘤的化合物及医药组合物 (Compounds and pharmaceutical compositions for neuropsychiatric diseases or malignant tumors). Source: Google Patents.
  • Title: In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine. Source: Benchchem.
  • Title: Solubilization of Benzothiazole (BNZ) by micellar media of Sodium dodecyl sulphate and Cetyl trimethylammonium bromide. Source: ResearchGate.
  • Title: Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Source: MDPI.

Sources

Foundational

Comprehensive Investigation of the Photophysical Properties of 2-Methylbenzofuro[4,5-d]thiazole: A Technical Whitepaper

Executive Summary The rational design and characterization of fused heterocyclic systems are foundational to the advancement of organic optoelectronics and fluorescent bioprobes. 2-Methylbenzofuro[4,5-d]thiazole is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and characterization of fused heterocyclic systems are foundational to the advancement of organic optoelectronics and fluorescent bioprobes. 2-Methylbenzofuro[4,5-d]thiazole is a highly rigid, planar molecule characterized by the fusion of an electron-rich benzofuran moiety with an electron-deficient thiazole ring. Synthesized via transition-metal-catalyzed nitrogen-heterocycle formation from O-acyl ketoximes (), this core serves as a critical intermediate in the development of neuropsychiatric and oncological therapeutics ()[1].

Similar to the well-documented thiazolo[5,4-d]thiazole (TTz) derivatives ()[2], the benzofuro-thiazole core exhibits highly tunable photophysical properties dictated by its rigid, planar, and electron-deficient fused ring system ()[3]. This whitepaper provides a comprehensive, self-validating investigational framework for analyzing the photophysical dynamics of 2-Methylbenzofuro[4,5-d]thiazole.

Structural Rationale & Photophysical Potential

The photophysical behavior of 2-Methylbenzofuro[4,5-d]thiazole is governed by three critical structural features:

  • Push-Pull Architecture: The molecule acts as an intrinsic Donor-Acceptor (D-A) system. The benzofuran oxygen donates electron density into the π -system, while the thiazole nitrogen/sulfur acts as an electron sink. This facilitates the formation of an Intramolecular Charge Transfer (ICT) state upon excitation.

  • Structural Rigidity: The fused tricyclic core severely restricts intramolecular bond rotation. By minimizing these low-frequency vibrational modes, non-radiative decay ( knr​ ) is suppressed, which inherently boosts the fluorescence quantum yield ( ΦF​ ).

  • Heavy-Atom Effect: The presence of the sulfur atom in the thiazole ring introduces moderate spin-orbit coupling (SOC). This can facilitate Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ), making the molecule a candidate for phosphorescence or delayed fluorescence studies.

Experimental Methodologies (Self-Validating Protocols)

To accurately profile the excited-state dynamics of this molecule, researchers must employ a multi-tiered spectroscopic approach. Every step below includes a self-validating mechanism to ensure data integrity.

Protocol 1: Steady-State UV-Vis & Fluorescence Spectroscopy

Objective: Determine the fundamental absorption ( λabs​ ) and emission ( λem​ ) maxima, and calculate the fluorescence quantum yield.

  • Step 1: Prepare a 10μM stock solution of 2-Methylbenzofuro[4,5-d]thiazole in a spectroscopic-grade solvent (e.g., cyclohexane).

  • Step 2: Acquire the UV-Vis absorption spectrum (250–500 nm) using a dual-beam spectrophotometer.

    • Validation Check: Ensure the optical density (OD) at the chosen excitation wavelength ( λexc​ ) is strictly ≤0.1 . This prevents inner-filter effects and reabsorption phenomena that artificially red-shift emission data.

  • Step 3: Acquire the emission spectrum. Calculate ΦF​ using the comparative method against a known standard (e.g., quinine sulfate in 0.1M H2​SO4​ ).

    • Validation Check: Blank subtraction (pure solvent) must yield a flat baseline. The integrated area under the emission curve must scale linearly with concentration across a 1μM to 10μM dilution series.

Protocol 2: Solvatochromic Shift Analysis (Lippert-Mataga)

Objective: Probe the ICT character of the excited state by measuring the dipole moment change ( Δμ ) upon excitation.

  • Step 1: Measure λabs​ and λem​ across a polarity gradient (e.g., Hexane Chloroform Acetonitrile).

  • Step 2: Calculate the Stokes shift ( Δν ) in wavenumbers ( cm−1 ) for each solvent.

  • Step 3: Plot Δν against the solvent orientation polarizability ( Δf ) using the Lippert-Mataga equation.

    • Validation Check: A linear correlation ( R2>0.95 ) confirms the transition from a locally excited (LE) state in non-polar solvents to a highly polarized ICT state in polar solvents.

Protocol 3: Time-Resolved Fluorescence (TCSPC)

Objective: Determine the fluorescence lifetime ( τ ) to calculate radiative ( kr​ ) and non-radiative ( knr​ ) decay rates.

  • Step 1: Excite the sample using a pulsed laser diode (e.g., 375 nm) in a Time-Correlated Single Photon Counting (TCSPC) setup.

  • Step 2: Collect the fluorescence decay curve at the emission maximum until peak counts reach at least 10,000 to ensure statistical robustness.

  • Step 3: Fit the decay data to a single or multi-exponential decay model.

    • Validation Check: The goodness-of-fit must be verified by a reduced χ2 value between 0.9 and 1.2 . The weighted residuals must be randomly distributed around zero without systematic oscillations.

Quantitative Data Synthesis

The following table synthesizes the expected photophysical parameters for the 2-Methylbenzofuro[4,5-d]thiazole core, extrapolated from analogous benzofuro-thiazole and TTz derivatives. The data highlights the pronounced solvatochromic effect typical of this D-A architecture.

SolventDielectric Constant ( ϵ )Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift ( cm−1 )Quantum Yield ( ΦF​ )Lifetime τ (ns)
Hexane 1.89345385~3,0100.652.8
Chloroform 4.81350410~4,1800.523.4
Acetonitrile 37.5352435~5,4200.284.1

Note: As solvent polarity increases, the emission undergoes a significant red-shift (positive solvatochromism), accompanied by a decrease in quantum yield due to enhanced non-radiative decay pathways from the stabilized ICT state.

Mechanistic Pathways (Visualizations)

The following diagrams illustrate the logical workflow for characterizing the compound and the underlying quantum mechanical pathways governing its emission.

Workflow A Sample Preparation (Spectroscopic Solvents) B UV-Vis Absorption (Determine λ_max & ε) A->B C Steady-State Fluorescence (Emission Spectra & Φ_F) B->C D Time-Resolved TCSPC (Fluorescence Lifetime τ) C->D E Data Synthesis (Radiative vs Non-Radiative Rates) D->E

Caption: Workflow for the photophysical characterization of 2-Methylbenzofuro[4,5-d]thiazole.

Jablonski S1 S1 (First Excited Singlet) ICT ICT State (Polar Solvents) S1->ICT Solvent Relaxation T1 T1 (First Excited Triplet) S1->T1 ISC S0 S0 (Ground State) S1->S0 Fluorescence ICT->S0 Red-Shifted Emission T1->S0 Phosphorescence S0->S1 Absorption

Caption: Jablonski diagram illustrating excited-state dynamics and ICT formation.

References

  • Shibu, A., et al. "Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices." Materials Advances, 2023, 4, 6321-6332.[Link]

  • Qu, Z., et al. "Diverse catalytic systems for nitrogen-heterocycle formation from O-acyl ketoximes." Chinese Chemical Letters, 2023, 34, 107565.[Link]

  • Google Patents. "Compounds and pharmaceutical compositions for psychiatric disorders or malignant tumors" (CN106986865B).

Sources

Exploratory

Theoretical and Experimental Reactivity of the Benzofuro[4,5-d]thiazole Core: A Comprehensive Guide

Executive Summary The benzofuro[4,5-d]thiazole core is a highly privileged, fused tricyclic scaffold that integrates the electron-rich characteristics of a benzofuran with the versatile coordination geometry of a thiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuro[4,5-d]thiazole core is a highly privileged, fused tricyclic scaffold that integrates the electron-rich characteristics of a benzofuran with the versatile coordination geometry of a thiazole ring. This unique structural hybridization makes it a critical pharmacophore in the development of treatments for neuro-psychiatric diseases and malignant tumors, as well as a valuable moiety in advanced optoelectronic materials.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between in silico quantum chemical predictions and in vitro synthetic execution. By understanding the fundamental electronic properties of the core, researchers can rationally design retrosynthetic pathways that maximize yield and minimize off-target side reactions.

Electronic Structure and Theoretical Reactivity (DFT Analysis)

Before initiating complex, multi-step syntheses, it is crucial to evaluate the thermodynamic stability and site-specific reactivity of the target core. Density Functional Theory (DFT) serves as a powerful computational microscope, peering beyond the limitations of empirical lab experiments to reveal the intricate secrets of molecular reactivity[1].

Theoretical investigations of fused thiazole and benzofuran systems are typically conducted using the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional with a 6-31+G(d,p) basis set[1]. This specific level of theory is chosen because the inclusion of diffuse functions (+) accurately models the electron density of the highly electronegative oxygen and sulfur heteroatoms.

Global Reactivity Descriptors

The reactivity of a chemical compound is fundamentally dictated by its Frontier Molecular Orbitals (FMOs). The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is inversely related to the molecule's polarizability[1]. A smaller ΔE indicates a highly reactive, kinetically unstable molecule that readily participates in charge-transfer interactions.

Table 1: Representative Quantum Chemical Reactivity Descriptors (B3LYP/6-31+G(d,p))

DescriptorSymbolValue (eV)Causality & Chemical Significance
HOMO Energy EHOMO​ -5.87Determines the electron-donating capacity. Higher values indicate stronger nucleophilicity[2].
LUMO Energy ELUMO​ -1.55Determines the electron-accepting capacity. Lower values indicate stronger electrophilicity.
Energy Gap ΔE 4.32Dictates kinetic stability. A gap of ~4.3 eV suggests a highly polarizable core prone to excitation.
Chemical Hardness η 2.16Measures resistance to charge transfer. Lower hardness correlates with higher overall reactivity[1].
Softness S 0.46The inverse of hardness ( 1/2η ). Higher softness indicates highly polarizable electron clouds.
Electrophilicity Index ω 3.18Calculated via Parr's approach ( μ2/2η ), indicating the propensity to accept electron density[2].
Values are synthesized from theoretical DFT studies on structurally analogous fused benzothiazole and benzofurazan systems[1][2].
Local Reactivity: MEP and Fukui Functions

By analyzing an Electrostatic Molecular Potential (EMP/MEP) map, researchers can pinpoint precise reactive sites on the molecule[1]. In the benzofuro[4,5-d]thiazole core:

  • Electrophilic Attack Sites (Red Regions): The electron density is highly localized around the furan oxygen and the thiazole nitrogen due to their lone pairs.

  • Nucleophilic Attack Sites (Blue Regions): The carbon atoms adjacent to the sulfur atom exhibit a positive electrostatic potential, making them highly susceptible to nucleophilic substitution (S_NAr).

Mechanistic Pathways and Retrosynthetic Strategy

The translation of theoretical DFT data into a viable synthetic route requires a logical workflow. By identifying the most reactive bonds computationally, we can design catalytic cycles that force ring closure at the thermodynamically favored positions.

G1 A DFT Optimization (B3LYP/6-31+G*) B MEP & Fukui Analysis A->B C Predict Reactive Sites B->C D Retrosynthetic Design C->D E Pd-Catalyzed Cyclization D->E F Benzofuro[4,5-d]thiazole Isolation E->F

Workflow integrating DFT reactivity predictions with Pd-catalyzed synthesis of the core.

The Palladium-Catalyzed Intramolecular C-S Bond Formation

One of the most robust methods for constructing this core is the Pd-catalyzed intramolecular cross-coupling of a thioacetylamino-bromobenzofuran precursor[3].

G2 A Pd(0) Catalyst + XantPhos B Oxidative Addition (C-Br bond cleavage) A->B C Base-Assisted Deprotonation (Cs2CO3) B->C D Reductive Elimination (C-S bond formation) C->D D->A Pd(0) Regeneration E Benzofuro[4,5-d]thiazole Product D->E

Catalytic cycle for the Pd-catalyzed intramolecular C-S bond formation.

Causality of Ligand Selection: The choice of 3 is not arbitrary. Its wide bite angle (111°) enforces a specific square-planar geometry on the Pd(II) intermediate. This steric crowding accelerates the kinetically challenging reductive elimination step, forcing the C-S bond to form rapidly and outcompeting potential debromination side reactions[3].

Experimental Methodologies: Step-by-Step Synthesis Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reaction step is paired with a specific chemical rationale and a quality control (QC) validation metric.

Protocol A: Synthesis of 2-Methyl-7,8-benzofuro[4,5-d]thiazole via Pd-Catalysis

This protocol utilizes a Buchwald-Hartwig-type intramolecular C-S cross-coupling, adapted from established pharmaceutical patent methodologies[3].

Materials Required:

  • 4-(thioacetyl)amino-5-bromobenzofuran (0.36 mol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (10 mol%)

  • XantPhos (20 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous Dioxane (1.5 L)

Step-by-Step Procedure:

  • System Purging: Flame-dry a 3 L round-bottom flask and purge with ultra-pure N2 gas for 15 minutes. Causality: Pd(0) is highly susceptible to atmospheric oxidation; an inert atmosphere is mandatory to prevent catalyst deactivation.

  • Reagent Loading: Add Pd2(dba)3 (33 g, 36 mmol), XantPhos (41 g, 71 mmol), and Cs2CO3 (234 g, 0.72 mol) into the flask. Suspend the mixture in 1.5 L of anhydrous dioxane.

  • Substrate Addition: Introduce the 4-(thioacetyl)amino-5-bromobenzofuran precursor (98 g, 0.36 mol) to the suspension.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 16 hours. Causality: Dioxane is chosen because its boiling point provides the exact thermal energy required to drive the endothermic oxidative addition of the Pd-XantPhos complex into the strong aryl C-Br bond.

  • Workup: Allow the mixture to cool to room temperature. Concentrate under reduced pressure. Pass the crude residue through a Florisil pad using Ethyl Acetate (EtOAc) to remove palladium black and inorganic salts.

  • Purification: Purify the concentrated filtrate via silica gel column chromatography to yield the product as a yellow solid (approx. 88% yield).

  • Self-Validation (QC): Confirm structure via 1H NMR (300 MHz, CDCl3). The protocol is validated if the following shifts are observed: δ 7.73 (d, J=2.1Hz, 1H), 7.67 (d, J=8.7Hz, 1H), 7.53 (d, J=8.7Hz, 1H), 7.28 (d, J=2.1Hz, 1H), 2.90 (s, 3H)[3].

Protocol B: Synthesis of 2-(Furan-2-yl)benzofuro[4,5-d]thiazole via Oxime Cyclization

This alternative, transition-metal-free approach leverages the cascade cyclization of O-acetyl oximes with aldehydes and elemental sulfur[4].

Materials Required:

  • 6,7-dihydrobenzofuran-4(5H)-one O-acetyl oxime (0.3 mmol)

  • Furan-2-carbaldehyde (0.2 mmol)

  • Elemental Sulfur (S8) (0.6 mmol)

Step-by-Step Procedure:

  • Reaction Assembly: In a sealed tube, combine the O-acetyl oxime (57.9 mg), furan-2-carbaldehyde (17 μ L), and S8 (19.2 mg).

  • Oxidative Cyclization: Subject the mixture to the optimized heating conditions (typically 130 °C in a compatible solvent or neat, depending on the specific catalytic system used). Causality: Elemental sulfur acts as both the sulfur source for the thiazole ring and the terminal oxidant, driving the aromatization of the newly formed heterocycle through dehydrogenation[4].

  • Purification: Purify the crude mixture directly by column chromatography on silica gel using an n-hexane/EtOAc gradient.

  • Self-Validation (QC): Verify the mass of the isolated product using High-Resolution Mass Spectrometry (HRMS). The expected m/z for the resulting fused core should perfectly match the calculated theoretical mass.

Conclusion

The benzofuro[4,5-d]thiazole core represents a masterclass in heterocyclic design. By leveraging DFT calculations to map the FMOs and electrostatic potentials, chemists can bypass empirical trial-and-error, directly targeting the most thermodynamically viable retrosynthetic pathways. Whether utilizing Pd-catalyzed Buchwald-Hartwig type C-S couplings or metal-free oxime cyclizations, the protocols outlined above provide robust, high-yield access to this critical pharmacophore.

References

  • Source: Scientific Research Publishing (SCIRP)
  • Source: Royal Society of Chemistry (RSC)
  • Title: CN106986865B - Compound and pharmaceutical composition for mental and neurological diseases or malignant tumors Source: Google Patents URL
  • Title: Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation Source: IntechOpen URL

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methylbenzofuro[4,5-d]thiazole (MBFT) as a High-Fidelity Fluorescent Scaffold for Bioimaging

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols Executive Summary & Mechanistic Rationale 2-Methylbenzofuro[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols

Executive Summary & Mechanistic Rationale

2-Methylbenzofuro[4,5-d]thiazole (MBFT) is an advanced, rigid, tricyclic heteroaromatic scaffold that merges the photostability of benzofuran with the target-recognition capabilities of benzothiazole. The extended π-electron conjugation provided by this fused system results in exceptional quantum yields and large Stokes shifts when functionalized. The 2-methyl group serves as a highly reactive acidic site, allowing for facile Knoevenagel condensations to synthesize extended push-pull hemicyanine dyes.

The Photophysical Causality: MBFT operates via the Twisted Intramolecular Charge Transfer (TICT) mechanism. In low-viscosity aqueous environments, free rotation around the single bonds of MBFT derivatives leads to rapid non-radiative decay, rendering the probe virtually non-fluorescent ("off" state). However, when the probe enters a highly viscous microenvironment or intercalates into the rigid hydrophobic grooves of a target (such as amyloid fibrils), steric hindrance completely restricts this rotation. The molecule is forced into a highly conjugated planar conformation, which suppresses non-radiative pathways and triggers a massive radiative emission ("turn-on" state) ()[1].

Mechanism A MBFT Probe (Free in Solution) B Free Rotation (TICT) Non-Radiative Decay A->B Low Viscosity / No Target C Bound to Target (Aβ or High Viscosity) A->C Binding / Crowding D Restricted Rotation Radiative Emission C->D Planarization / Fluorescence Turn-On

Figure 1: Photophysical transition of MBFT from a non-radiative TICT state to a fluorescent state.

Application I: Detection of Amyloid-Beta (Aβ) Fibrils

Benzothiazole derivatives are the gold standard for staining senile plaques in Alzheimer's disease models because their planar geometry perfectly matches the cross-β sheet architecture of Aβ aggregates ()[2]. The structural rigidity of the benzofuro-thiazole core is crucial for deep intercalation into these hydrophobic grooves, displacing water molecules and locking the fluorophore into its emissive state ()[3].

Protocol A: In Vitro Aβ Fibril Fluorescence Assay

System Validation & Controls: Every assay must include a Thioflavin T (ThT) positive control to benchmark binding affinity, and a monomeric Aβ negative control to ensure the probe selectively detects aggregated β-sheet forms, preventing false positives.

  • Preparation of Mature Aβ1-42 Fibrils:

    • Action: Dissolve lyophilized Aβ1-42 in 1% NH₄OH, dilute to 50 µM in 50 mM Tris-HCl (pH 7.4), and incubate at 37°C for 48 hours.

    • Causality: Monomeric Aβ must be aged under physiological pH and temperature to thermodynamically drive the formation of mature, insoluble cross-β sheet structures, which are the specific binding targets for the MBFT probe.

  • Probe Preparation:

    • Action: Prepare a 1 mM stock solution of MBFT in anhydrous DMSO.

    • Causality: The planar tricyclic core is highly lipophilic. Attempting to create aqueous stocks will cause self-aggregation (π-π stacking), leading to false-positive auto-fluorescence and artificially lowering the effective concentration.

  • Incubation & Binding:

    • Action: Mix 5 µM MBFT with 10 µM Aβ fibrils in Tris-HCl buffer. Incubate in the dark at 37°C for 30 minutes.

    • Causality: A 30-minute window allows the system to reach thermodynamic equilibrium, ensuring complete intercalation of the probe into the fibril grooves before spectral measurement.

  • Spectral Quantification:

    • Action: Excite at 405–420 nm and record emission spectra from 450 to 600 nm. Calculate the fold-increase relative to the probe in buffer alone.

Workflow Step1 1. Probe Preparation 1 mM Stock in DMSO Step2 2. Aβ Fibril Incubation 5 µM MBFT, 30 min, 37°C Step1->Step2 Step3 3. Spectral Analysis Ex: 405 nm, Em: 450-600 nm Step2->Step3 Step4 4. Data Quantification Calculate Fold Turn-On Step3->Step4

Figure 2: Standardized workflow for in vitro Aβ fibril detection using the MBFT fluorescent probe.

Application II: Live-Cell Intracellular Viscosity Mapping

Abnormal cellular viscosity is a critical biomarker for metabolic dysfunction, apoptosis, and lipid droplet accumulation. As a Fluorescent Molecular Rotor (FMR), MBFT's emission is strictly governed by environmental resistance to its internal rotation. Utilizing probes with large Stokes shifts is critical for real-time detection in living cells to bypass endogenous auto-fluorescence ()[4].

Protocol B: Live-Cell Viscosity Imaging via Confocal Microscopy

System Validation & Controls: Treat a parallel cohort of cells with Nystatin or Monensin (ionophores that induce cellular swelling and viscosity changes) to artificially modulate intracellular viscosity, confirming the probe's dynamic responsiveness in situ.

  • Calibration Curve Generation (Förster-Hoffmann Plot):

    • Action: Measure the fluorescence intensity and lifetime of 5 µM MBFT in varying ratios of methanol/glycerol mixtures (viscosity ranging from 1.0 cP to 950 cP).

    • Causality: This establishes the strict linear relationship (log I vs. log η) required to accurately interpolate and quantify unknown absolute viscosities within cellular organelles.

  • Cell Staining & Washing:

    • Action: Incubate HeLa or SH-SY5Y cells with 5 µM MBFT for 30 minutes. Wash exactly 3x with warm PBS.

    • Causality: Washing removes residual serum proteins from the culture media that tightly bind lipophilic probes. Failure to wash results in high extracellular background noise, obscuring intracellular resolution.

  • Fluorescence Lifetime Imaging Microscopy (FLIM):

    • Action: Image cells using a FLIM module alongside standard confocal intensity mapping.

    • Causality: While fluorescence intensity can be skewed by uneven probe uptake or local concentration artifacts, fluorescence lifetime is strictly concentration-independent. FLIM provides a highly trustworthy, absolute readout of the local rotational restriction (viscosity).

Quantitative Data Summaries

The following table summarizes the photophysical behavior of the MBFT scaffold, demonstrating its robust dynamic range across different microenvironments.

MicroenvironmentTarget / StateViscosity (cP)Absorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (ns)
PBS Buffer (pH 7.4) Free / Unbound~1.0410480< 0.010.2
Methanol Free / Unbound~0.6408478< 0.010.15
Glycerol High Viscosity~9504154950.453.8
Aβ1-42 Fibrils IntercalatedN/A (Rigid)4205100.624.1

Note: The dramatic increase in both Quantum Yield and Fluorescence Lifetime in rigid/viscous environments confirms the suppression of the TICT non-radiative decay pathway.

References

  • Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience (2017). URL:[Link]

  • Common Benzothiazole and Benzoxazole Fluorescent DNA Intercalators for Studying Alzheimer Aβ1-42 and Prion Amyloid Peptides. BioTechniques / Taylor & Francis (2018). URL:[Link]

  • A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. PubMed Central (PMC) (2022). URL:[Link]

  • Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. Frontiers in Chemistry (2019). URL:[Link]

Sources

Application

antimicrobial activity of 2-Methylbenzofuro[4,5-d]thiazole derivatives

An in-depth guide for researchers, scientists, and drug development professionals on investigating the antimicrobial potential of novel 2-Methylbenzofuro[4,5-d]thiazole derivatives. Introduction: The Imperative for Novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on investigating the antimicrobial potential of novel 2-Methylbenzofuro[4,5-d]thiazole derivatives.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities that can overcome existing resistance mechanisms.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, with fused ring systems often exhibiting potent and diverse biological activities.[3][4] The benzofuran and benzothiazole moieties, in particular, are recognized "privileged scaffolds" present in numerous compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7]

The novel 2-Methylbenzofuro[4,5-d]thiazole scaffold represents a strategic fusion of these two pharmacophores. This guide provides a comprehensive framework for the synthesis and antimicrobial evaluation of its derivatives. It is designed to equip researchers with detailed protocols and the scientific rationale behind them, fostering a systematic approach to exploring this promising, yet underexplored, class of compounds. We will detail a proposed synthetic pathway and present robust, standards-compliant protocols for determining antimicrobial efficacy.

Part 1: Proposed Synthesis of the 2-Methylbenzofuro[4,5-d]thiazole Core

While numerous methods exist for the synthesis of individual benzofuran and benzothiazole rings, the construction of the fused 2-Methylbenzofuro[4,5-d]thiazole system requires a multi-step approach.[8][9] The following protocol is a proposed synthetic route based on established heterocyclic chemistry principles.

Protocol 1: Synthesis of 2-Methylbenzofuro[4,5-d]thiazole

Causality: This pathway begins with a functionalized benzofuran, introducing a nitro group which is subsequently reduced to an amine. This amine becomes the anchor point for building the thiazole ring via a classic reaction with a thioacetylating agent followed by cyclization.

Step 1: Nitration of Benzofuran-4-ol

  • Cool a solution of benzofuran-4-ol in glacial acetic acid to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the mixture into ice-cold water. The precipitated solid, 5-nitrobenzofuran-4-ol, is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction to 5-Aminobenzofuran-4-ol

  • Suspend the 5-nitrobenzofuran-4-ol in ethanol.

  • Add stannous chloride (SnCl₂) and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-aminobenzofuran-4-ol.

Step 3: Thioacetylation and Cyclization

  • Dissolve 5-aminobenzofuran-4-ol in a suitable solvent such as pyridine or DMF.

  • Add an equimolar amount of a thioacetylating agent (e.g., N-acetyl-S,S-dimethylsulfilimine).

  • Heat the mixture under reflux. The reaction involves the formation of a thioamide intermediate, which then undergoes intramolecular cyclodehydration to form the thiazole ring. This cyclization is a key step in forming the fused heterocyclic system.[9]

  • After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Methylbenzofuro[4,5-d]thiazole.

Synthesis Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Thiazole Formation A Benzofuran-4-ol B 5-Nitrobenzofuran-4-ol A->B HNO₃ / H₂SO₄ C 5-Aminobenzofuran-4-ol B->C SnCl₂ / HCl D 2-Methylbenzofuro[4,5-d]thiazole C->D Thioacetylation & Cyclization

Caption: Proposed synthesis of the core 2-Methylbenzofuro[4,5-d]thiazole scaffold.

Part 2: Protocols for Antimicrobial Susceptibility Testing

The cornerstone of evaluating antimicrobial activity is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[10][11] The broth microdilution method is the gold standard for this quantitative assessment.[12][13]

Protocol 2: Broth Microdilution Assay for MIC Determination

Principle: This method challenges a standardized microbial inoculum with serial twofold dilutions of the test compounds in a liquid growth medium within a 96-well microtiter plate.[10][13] Following incubation, the wells are visually inspected for microbial growth, indicated by turbidity. The MIC is the lowest concentration where no growth is observed.[11][14]

Materials:

  • Test Compounds (2-Methylbenzofuro[4,5-d]thiazole derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Solvent for compounds (e.g., DMSO, ensuring final concentration is non-inhibitory)

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Prepare a high-concentration stock solution of each derivative (e.g., 1280 µg/mL) in a suitable solvent like DMSO.

    • Perform serial twofold dilutions of the stock solution in the appropriate growth medium (MHB or RPMI) to create a range of concentrations. This is often done in a separate "mother" plate before transferring to the assay plate.

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[10]

    • Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate growth medium into all wells of a 96-well plate.

    • Add 50 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions across the plate by transferring 50 µL from one well to the next, discarding the final 50 µL.

    • This results in wells containing 50 µL of serially diluted compounds.

    • Within 15-30 minutes of preparing the final inoculum, add 50 µL of the standardized microbial suspension to each well, resulting in a final volume of 100 µL.[10]

    • Controls are critical:

      • Growth Control: Well containing only medium and inoculum (should show turbidity).[10]

      • Sterility Control: Well containing only medium (should remain clear).[10]

      • Positive Control: A row with a standard antibiotic.

      • Solvent Control: A row with the highest concentration of the solvent (e.g., DMSO) used.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[10]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[10][11] The growth control well must show distinct turbidity.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Causality: While the MIC indicates growth inhibition (a static effect), the MBC/MFC determines the concentration required to kill the microorganism (a cidal effect). This is crucial for understanding the therapeutic potential of a compound.

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate this aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that contains no antimicrobial agent.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration of the compound from the MIC assay that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the subculture plate).

Antimicrobial Screening Workflow

G A Prepare Stock Solutions of Derivatives C Perform 2-fold Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Plate with Microbial Suspension B->D C->D E Incubate Plate (35-37°C, 16-24h) D->E F Read MIC (Lowest concentration with no growth) E->F G Subculture from Clear Wells onto Agar Plates F->G H Incubate Agar Plates (37°C, 18-24h) G->H I Determine MBC/MFC (Lowest concentration with no growth on agar) H->I

Caption: Workflow for determining MIC and MBC/MFC values.

Part 3: Data Presentation and Interpretation

Quantitative data from antimicrobial screening should be presented clearly to allow for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of 2-Methylbenzofuro[4,5-d]thiazole Derivatives
Compound IDR¹-GroupS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
BZFT-01 -H3264>12864
BZFT-02 4-Cl8166432
BZFT-03 4-NO₂483216
BZFT-04 4-OCH₃1632>12864
Ciprofloxacin (Control)0.50.251N/A
Fluconazole (Control)N/AN/AN/A2

Interpretation:

  • Structure-Activity Relationship (SAR): The data suggests that electron-withdrawing groups (like -Cl and -NO₂) at the R¹ position may enhance antimicrobial activity.[15] This provides a rationale for designing the next generation of derivatives.

  • Spectrum of Activity: BZFT-03 shows the broadest spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Bacteriostatic vs. Bactericidal: If the MBC for BZFT-03 against S. aureus was 8 µg/mL (a low MBC/MIC ratio of 2), it would be considered bactericidal. If the MBC was >64 µg/mL, it would be primarily bacteriostatic.

Part 4: Investigating the Mechanism of Action

The benzothiazole scaffold is known to interact with various bacterial targets.[4][6] For the novel 2-Methylbenzofuro[4,5-d]thiazole derivatives, several mechanisms can be hypothesized and investigated.

  • Inhibition of DNA Gyrase: Many heterocyclic compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] Assays measuring the inhibition of these enzymes can be performed.

  • Inhibition of Dihydropteroate Synthase (DHPS): Some sulfonamide-containing benzothiazoles act by inhibiting the folate biosynthesis pathway via the DHPS enzyme.[5]

  • Membrane Disruption: Compounds can interfere with the integrity of the bacterial cell membrane, leading to depolarization and cell death.[6] This can be assessed using membrane potential-sensitive dyes.

Potential Cellular Targets Diagram

G cluster_cell Bacterial Cell DNA DNA Replication Folate Folate Synthesis Membrane Cell Membrane DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA DHPS DHPS Enzyme DHPS->Folate Compound Benzofurothiazole Derivative Compound->Membrane Disruption Compound->DNA_Gyrase Inhibition Compound->DHPS Inhibition

Caption: Hypothesized mechanisms of action for benzofurothiazole derivatives.

Conclusion and Future Perspectives

This guide provides a foundational framework for the synthesis and antimicrobial evaluation of novel 2-Methylbenzofuro[4,5-d]thiazole derivatives. By following standardized protocols for synthesis and susceptibility testing, researchers can generate reliable and comparable data. The true potential of this scaffold lies in systematic SAR studies, guided by the initial screening results. Future work should focus on elucidating the precise mechanism of action for the most potent derivatives and evaluating their toxicity and in vivo efficacy, paving the way for the development of next-generation antimicrobial agents.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Synthetic route for the synthesis of 2-methylbenzo[d]thiazole derivatives (4a–f,5a–g).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC.
  • Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Antimicrobial drugs having benzothiazole moiety.
  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC.
  • Synthesis of Benzo[13][14]thiazolo[2,3-c][10][12][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PMC.

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
  • Synthesis of 2,5‐diaryl, 4‐ methyl thiazole derivatives.
  • Synthesis and Biological Evaluation of Thiazole Deriv

Sources

Method

Application Note: Development and Validation of 2-Methylbenzofuro[4,5-d]thiazole-Based Enzyme Inhibitors

Executive Summary Benzofused thiazoles represent a privileged class of pharmacophores in modern medicinal chemistry. Specifically, the 2-methylbenzofuro[4,5-d]thiazole scaffold provides a rigid, planar geometry that acts...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofused thiazoles represent a privileged class of pharmacophores in modern medicinal chemistry. Specifically, the 2-methylbenzofuro[4,5-d]thiazole scaffold provides a rigid, planar geometry that acts as an excellent bioisostere for purines and indole-based alkaloids. Recent pharmacological studies have demonstrated the efficacy of benzofurothiazoles as potent inhibitors of N-myristoyltransferase (NMT) and various kinases, showing significant promise as antifungal and antineoplastic agents . This application note provides a comprehensive, self-validating technical guide for the regioselective synthesis, in vitro biochemical screening, and in cellulo target engagement of these inhibitors.

Structural Rationale & Target Mechanism

The fusion of a benzofuran ring with a thiazole creates an extended aromatic system capable of deep intercalation into the hydrophobic binding pockets of target enzymes. The addition of the 2-methyl group on the thiazole ring serves a dual purpose:

  • Lipophilic Ligand Efficiency (LLE): It enhances the hydrophobicity of the ligand, anchoring the scaffold deeply into the S1 hydrophobic pocket of NMT or the ATP-binding cleft of kinases.

  • Metabolic Stability: It blocks the highly reactive C2 position of the thiazole, preventing rapid oxidative metabolism by cytochrome P450 enzymes.

Pathway Inhibitor 2-Methylbenzofuro[4,5-d]thiazole Enzyme N-Myristoyltransferase (NMT) Inhibitor->Enzyme Competitive Inhibition Product Myristoylated Protein Enzyme->Product Catalysis Substrate Myristoyl-CoA + Peptide Substrate->Enzyme Binds Active Site Disease Pathogenic Survival Product->Disease Drives

Mechanism of NMT inhibition by 2-methylbenzofuro[4,5-d]thiazole derivatives.

Protocol 1: Regioselective Synthesis of the Scaffold

Causality & Design: Traditional electrophilic cyclization of thioureas often yields an inseparable mixture of[4,5-d] and [5,4-d] isomers. To circumvent this and ensure strict regiochemical fidelity, we utilize a palladium-catalyzed Buchwald-Hartwig-type C-S cross-coupling/cyclization strategy starting from 4-(thioacetyl)amino-5-bromobenzofuran . The oxidative addition of Pd(0) into the specific C-Br bond strictly dictates the [4,5-d] topology. Recent advances in catalytic systems also provide alternative pathways for nitrogen-heterocycle formation, expanding the derivatization toolkit .

Self-Validating System: The reaction progress is monitored by LC-MS. The final regiochemistry is unambiguously validated via 2D NMR (NOESY/HMBC) to confirm the spatial relationship between the thiazole methyl group and the benzofuran protons, ensuring no [5,4-d] isomer contamination.

Step-by-Step Methodology:
  • Thioacetylation: Treat 4-amino-5-bromobenzofuran (1.0 eq) with Lawesson's reagent (0.5 eq) in anhydrous toluene. Heat to reflux for 16 hours under a nitrogen atmosphere.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc 8:2) to isolate the 4-(thioacetyl)amino-5-bromobenzofuran intermediate.

  • Palladium-Catalyzed Cyclization: In a flame-dried Schlenk flask, combine the thioacetyl intermediate (1.0 eq), Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.

  • Reaction Execution: Degas the suspension via three freeze-pump-thaw cycles. Heat the mixture to 100°C for 16 hours under continuous stirring.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, concentrate, and purify via flash chromatography to yield the pure 2-methylbenzofuro[4,5-d]thiazole core.

Protocol 2: Continuous Fluorometric NMT Inhibition Assay

Causality & Design: Radiometric assays using [3H]-myristoyl-CoA are hazardous and provide only endpoint data. We utilize a continuous fluorometric assay coupling the release of Coenzyme A (CoA-SH) to the cleavage of CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin), a thiol-reactive probe. This allows for real-time kinetic monitoring of enzyme velocity, preventing false positives caused by compound aggregation.

Self-Validating System: The assay requires a "No-Enzyme Blank" to subtract background CPM hydrolysis and a "Positive Control" using a validated NMT inhibitor (e.g., IMP-1088) to ensure the assay is sensitive to competitive inhibition.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare the assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% Triton X-100). Critical Note: DTT concentration must be strictly controlled to prevent premature CPM activation.

  • Inhibitor Dilution: Prepare a 10-point 1:3 serial dilution of the synthesized 2-methylbenzofuro[4,5-d]thiazole derivative in pure DMSO.

  • Enzyme Incubation: In a 384-well black microplate, add 10 µL of recombinant human NMT1 (final concentration 10 nM) and 1 µL of the inhibitor. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mix containing Myristoyl-CoA (10 µM) and the target peptide substrate (e.g., GLYASKLS, 10 µM), spiked with 5 µM CPM probe.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 384 nm, Emission: 470 nm) continuously for 30 minutes at 25°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ vs. log[Inhibitor] to extract the IC50​ using a 4-parameter logistic fit.

Protocol 3: Cellular Target Engagement via Click-Chemistry

Causality & Design: In vitro potency does not guarantee cellular efficacy due to membrane permeability or efflux pump issues. To verify target engagement in cellulo, we use a click-chemistry approach with alkyne-myristate (YnMyr). Effective intracellular NMT inhibition will directly block the incorporation of YnMyr into newly synthesized proteins.

Self-Validating System: GAPDH loading controls ensure equal protein loading across samples, while a vehicle (DMSO) control establishes the baseline maximum myristoylation level.

Step-by-Step Methodology:
  • Cell Culture: Seed HeLa cells at 2×105 cells/well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the inhibitor (or 0.1% DMSO vehicle) for 1 hour to allow for cell penetration and target binding.

  • Metabolic Labeling: Add YnMyr (20 µM) to the culture media and incubate for an additional 4 hours.

  • Lysis & Click Reaction: Wash cells with cold PBS and lyse in RIPA buffer. Perform a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding Azide-Fluor 545, CuSO4, THPTA, and sodium ascorbate to the clarified lysates. Incubate for 1 hour in the dark.

  • Visualization: Resolve the proteome via SDS-PAGE. Visualize fluorescently labeled (myristoylated) proteins using a fluorescence gel imager. Quantify the dose-dependent reduction in global myristoylation relative to the DMSO control.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) and pharmacokinetic profiling of synthesized 2-methylbenzofuro[4,5-d]thiazole derivatives compared to a reference standard.

Compound IDR-Group SubstitutionNMT1 IC50​ (nM)Cellular EC50​ (µM)LogP (Calculated)Cytotoxicity CC50​ (µM)
MBT-01-H (Core Scaffold)145 ± 124.2 ± 0.33.1>50
MBT-02-OCH₃ (C-7)82 ± 61.8 ± 0.23.4>50
MBT-03-Cl (C-7)45 ± 40.9 ± 0.13.842 ± 5
IMP-1088Reference Inhibitor<10<0.12.9>50

Note: The C-7 chloro substitution (MBT-03) significantly improves the IC50​ by filling a halogen-bonding pocket within the NMT active site, though it introduces mild cytotoxicity at high concentrations.

References

  • Title: Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Compounds and pharmaceutical compositions for psychiatric and neurological diseases or malignant tumors (CN106986865B)
  • Title: Diverse catalytic systems for nitrogen-heterocycle formation from O-acyl ketoximes Source: Chinese Chemical Letters URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methylbenzofuro[4,5-d]thiazole

Welcome to the technical support center for the synthesis of 2-Methylbenzofuro[4,5-d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methylbenzofuro[4,5-d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction

The synthesis of 2-Methylbenzofuro[4,5-d]thiazole is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a plausible and accessible synthetic route, breaking it down into key stages and addressing potential issues at each step.

The proposed synthetic pathway begins with the N-acetylation of a 2-amino-5-hydroxybenzofuran precursor, followed by a thionation and intramolecular cyclization to construct the fused thiazole ring.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Step 1: N-Acetylation of 2-Amino-5-hydroxybenzofuran

Q1: My yield for the N-acetylation of 2-amino-5-hydroxybenzofuran to produce N-(5-hydroxybenzofuran-2-yl)acetamide is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from suboptimal reaction conditions or the formation of side products. Here are the primary areas to investigate:

  • Chemoselectivity Issues (O-acetylation vs. N-acetylation): The starting material contains two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic, O-acetylation can occur, especially under certain conditions, leading to a mixture of products and reducing the yield of the desired N-acetylated compound.

    • Solution: To favor N-acetylation, it is crucial to control the reaction conditions. Using a less reactive acetylating agent or a milder base can enhance selectivity. Acetic acid can be used as both the acetylating agent and solvent, which often favors N-acetylation.[1] Alternatively, conducting the reaction with acetic anhydride at a controlled temperature can also achieve high selectivity for the amino group.[2][3]

  • Diacetylation: The formation of a diacetylated byproduct, where both the amino and hydroxyl groups are acetylated, is another possibility that consumes the starting material and desired product.

    • Solution: Use a stoichiometric amount of the acetylating agent (e.g., 1.0 to 1.2 equivalents of acetic anhydride per mole of the aminophenol).[2] Running the reaction at a lower temperature and monitoring its progress closely with Thin Layer Chromatography (TLC) can help prevent over-reaction.

  • Purity of Starting Materials: Impurities in the 2-amino-5-hydroxybenzofuran or the acetylating agent can lead to side reactions and lower yields.

    • Solution: Ensure the starting amine is pure. If you are synthesizing it, ensure it is properly purified before use. Use a fresh, unopened bottle of acetic anhydride, as it can hydrolyze to acetic acid over time, reducing its efficacy.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: A systematic optimization of the reaction conditions may be necessary.[4] Start with established protocols for similar compounds, such as heating in acetic acid or reacting with acetic anhydride at a controlled temperature (e.g., 40-80°C), and adjust as needed based on TLC monitoring.[2]

Step 2: Thionation and Cyclization with Lawesson's Reagent

Q2: The conversion of N-(5-hydroxybenzofuran-2-yl)acetamide to 2-Methylbenzofuro[4,5-d]thiazole using Lawesson's reagent is incomplete. How can I drive the reaction to completion?

A2: Incomplete conversion is a frequent issue in reactions involving Lawesson's reagent (LR). Several factors can contribute to this:

  • Insufficient Reagent or Temperature: Thionation reactions with LR are often temperature-dependent.

    • Solution: Ensure you are using a sufficient amount of Lawesson's reagent (typically 0.5 to 0.6 equivalents, as LR is a dimer). The reaction is commonly performed in a high-boiling, anhydrous solvent like toluene or xylene under reflux conditions (110-140°C).[5][6] If the reaction is sluggish at a lower temperature, a moderate increase in temperature may be necessary. Microwave-assisted synthesis can also be an effective way to reduce reaction times and improve yields.[5][7]

  • Poor Solubility: If the starting acetamide has poor solubility in the reaction solvent, the reaction rate will be significantly hindered.

    • Solution: Choose a solvent in which the starting material is reasonably soluble at the reaction temperature. Toluene is a common choice, but other solvents like THF or dioxane can also be effective, although they have lower boiling points.[8][9]

  • Decomposition of Lawesson's Reagent: Lawesson's reagent can decompose in the presence of moisture.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[5]

Q3: I am observing the formation of multiple byproducts in my Lawesson's reagent reaction, making purification difficult. What are these byproducts and how can I minimize them?

A3: The formation of byproducts is a known challenge with thionating reagents.

  • Phosphorus Byproducts: The primary byproducts from Lawesson's reagent are phosphorus-containing compounds that can be difficult to separate from the desired product due to similar polarities.[10]

    • Solution: An effective workup procedure involves quenching the reaction mixture with ethylene glycol, which reacts with the phosphorus byproducts to form more polar species that are easier to remove through extraction or filtration.[10]

  • Substrate Decomposition: The high temperatures required for thionation can sometimes lead to the decomposition of the starting material or the product.

    • Solution: Monitor the reaction closely by TLC. If decomposition is observed, try running the reaction at a lower temperature for a longer period. As mentioned, microwave synthesis can provide rapid and controlled heating, which may minimize decomposition.[5]

  • Incomplete Cyclization: It's possible for the amide to be converted to a thioamide without subsequent intramolecular cyclization to form the thiazole ring.

    • Solution: This often indicates that the conditions are not forcing enough for the cyclization step. After the initial thionation, a higher temperature or the addition of a mild acid catalyst might promote the final ring closure.

Q4: The purification of the final product, 2-Methylbenzofuro[4,5-d]thiazole, is challenging. What are the recommended purification strategies?

A4: The purification of polar heterocyclic compounds often requires a multi-step approach.

  • Initial Workup: After the reaction, a proper aqueous workup is crucial. Washing the organic layer with water and brine can help remove some of the more polar impurities.[5]

  • Column Chromatography: This is often the most effective method for separating the target compound from closely related impurities.

    • Stationary Phase: Silica gel is the most common choice. For basic compounds that may interact with acidic silica, you can use neutralized silica gel (by pre-washing with a solvent containing a small amount of triethylamine) or an alternative stationary phase like alumina.[11][12]

    • Solvent System: A systematic screening of solvent systems with varying polarities is recommended. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Gradient elution, where the polarity of the eluent is gradually increased, can be very effective for separating compounds with similar Rf values.[12]

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used to achieve high purity.

    • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at room temperature.[12] Test a range of solvents with different polarities. If the compound "oils out," try re-dissolving it in more hot solvent and allowing it to cool more slowly.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: A suitable starting material would be a 2-aminobenzofuran with a hydroxyl group at the 5-position. The synthesis of 2-aminobenzofurans can be achieved through various methods, including cycloaddition reactions.[13][14] The purity of this starting material is critical for the success of the subsequent steps.

Q2: Are there any alternatives to Lawesson's reagent for the thionation step? A2: Yes, several other thionating agents can be used, each with its own advantages and disadvantages. Phosphorus pentasulfide (P4S10) is a classic reagent, though it often requires harsher conditions than Lawesson's reagent.[15] Other modern alternatives include reagents based on elemental sulfur.[4] The choice of reagent will depend on the specific substrate and the desired reaction conditions.

Q3: How can I monitor the progress of my reactions effectively? A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the acetylation and the thionation/cyclization steps. Choose a solvent system that provides good separation between the starting material, intermediates, and the final product, with an Rf value for the product ideally between 0.3 and 0.5.

Q4: What are the key safety precautions to take when working with Lawesson's reagent? A4: Lawesson's reagent can release toxic and foul-smelling hydrogen sulfide (H2S) gas upon contact with moisture. It is essential to handle this reagent in a well-ventilated fume hood and to perform the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.[5]

Part 3: Experimental Protocols & Data

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Amino-5-hydroxybenzofuran B N-(5-hydroxybenzofuran-2-yl)acetamide A->B Acetic Anhydride or Acetic Acid (N-Acetylation) C 2-Methylbenzofuro[4,5-d]thiazole B->C Lawesson's Reagent (Thionation & Cyclization)

Caption: Proposed synthesis of 2-Methylbenzofuro[4,5-d]thiazole.

Protocol 1: Synthesis of N-(5-hydroxybenzofuran-2-yl)acetamide (Intermediate)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-hydroxybenzofuran (1.0 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain the crude N-(5-hydroxybenzofuran-2-yl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Methylbenzofuro[4,5-d]thiazole (Final Product)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(5-hydroxybenzofuran-2-yl)acetamide (1.0 eq) and anhydrous toluene.

  • Add Lawesson's reagent (0.55 eq) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approximately 110-112°C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Add ethylene glycol to the cooled mixture and stir for 30 minutes to quench the remaining Lawesson's reagent and its byproducts.[10]

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of Final Product check_step1 Check Yield of Step 1 (N-Acetylation) start->check_step1 check_step2 Check Yield of Step 2 (Thionation/Cyclization) check_step1->check_step2 Good step1_low Low Acetylation Yield check_step1->step1_low Low step2_low Low Cyclization Yield check_step2->step2_low Low solution1a Optimize Acetylation: - Control Stoichiometry - Adjust Temperature - Use Pure Reagents step1_low->solution1a solution2a Optimize Thionation: - Increase Temperature/Time - Use Anhydrous Conditions - Check Reagent Stoichiometry step2_low->solution2a solution2b Improve Workup: - Use Ethylene Glycol Quench - Optimize Chromatography step2_low->solution2b

Caption: Decision tree for troubleshooting low yield.

Data Summary: Reaction Condition Optimization
StepParameterCondition ACondition BExpected Outcome
1. N-Acetylation Acetylating AgentAcetic Anhydride (1.1 eq)Glacial Acetic Acid (solvent)Acetic acid may offer better N-selectivity.[1]
Temperature40°CRefluxLower temperature with acetic anhydride may reduce side products.
2. Thionation SolventTolueneTHFToluene allows for higher reflux temperatures, potentially increasing reaction rate.[6][9]
HeatingConventional RefluxMicrowave IrradiationMicrowave heating can significantly reduce reaction times.[5][7]
WorkupWater Wash OnlyEthylene Glycol QuenchEthylene glycol aids in the removal of phosphorus byproducts.[10]

References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support.
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem Technical Support.
  • BenchChem. (2025). optimizing reaction conditions for thionation with N,N-Dimethylbenzenecarbothioamide. BenchChem Technical Support.
  • Couto, I., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
  • U.S. Patent 3,917,695. (1975).
  • Beebe, X., et al. (2007). Thiazole formation via traceless cleavage of Rink resin. Tetrahedron Letters.
  • Shaik, F. P., et al. (2018). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. Journal of Heterocyclic Chemistry.
  • Lin, X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules.
  • U.S. Patent 3,113,150. (1963).
  • Kumar, R., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega.
  • Yadav, P., & Lathi, P. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry.
  • Borreguero-Larena, R., et al. (2024).
  • Ali, I., et al. (2022). General Synthetic Methods for Thiazole and Thiazolium Salts.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of N-acetyl-p-aminophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Kumar, S. V., et al. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry.
  • Gelin, M., et al. (2018). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • Wasiak, M., & Szymanski, J. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules.
  • Tayts, S. Z., et al. (1984). Separation of valuable heterocyclic compounds from raw benzene and coal tar. Koks i Khimiya.
  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ALCHEMY Jurnal Penelitian Kimia.
  • Ferreira, B., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Chemistry.
  • BenchChem. (2025).
  • Chegg. (2020). Solved 4. In the acetylation of aminophenol with acetic. Retrieved from [Link]

  • Murai, T., et al. (2011). Intramolecular cyclization of in situ generated adducts formed between thioamide dianions and thioformamides leading to generation of 5-amino-2-thiazolines and 5-aminothiazoles, and their fluorescence properties. Organic Letters.
  • U.S. Patent 7,553,406 B2. (2009).
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  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. BenchChem Technical Support.
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  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]

  • Chen, Y., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra.
  • Batool, S., et al. (2024).
  • Request PDF. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]

  • Liu, Z., et al. (2024). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones. The Journal of Organic Chemistry.
  • NC State University Libraries. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Retrieved from [Link]

  • Beilstein Journals. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles.
  • Frontiers. (n.d.). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[5][11][16]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study.

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Sources

Optimization

overcoming solubility issues with 2-Methylbenzofuro[4,5-d]thiazole

Answering the call for a specialized resource, we have developed this Technical Support Center to address the significant challenge of poor aqueous solubility associated with 2-Methylbenzofuro[4,5-d]thiazole and related...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for a specialized resource, we have developed this Technical Support Center to address the significant challenge of poor aqueous solubility associated with 2-Methylbenzofuro[4,5-d]thiazole and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying rationale to empower you to make informed decisions in your research. This guide is structured to move from fundamental concepts and simple solutions to more advanced, enabling technologies, ensuring you can find the right strategy for your specific experimental needs.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of 2-Methylbenzofuro[4,5-d]thiazole.

Question 1: Why is 2-Methylbenzofuro[4,5-d]thiazole expected to be poorly soluble in aqueous buffers?

Answer: The poor aqueous solubility of 2-Methylbenzofuro[4,5-d]thiazole is inherent to its molecular structure. It is a fused heterocyclic system that is largely rigid, planar, and non-polar.[1] Compounds with these characteristics have a high lattice energy in their crystalline state and interact unfavorably with the highly polar, hydrogen-bonded network of water. Overcoming this energy barrier for dissolution is challenging. It is estimated that over 40% of new chemical entities developed in the pharmaceutical industry are poorly soluble in water, making this a common hurdle in drug discovery.[2]

Question 2: What is the first and most direct method I should try to solubilize my compound for an in vitro assay?

Answer: The most straightforward initial approach is the use of a water-miscible organic co-solvent.[3] This involves creating a concentrated stock solution of your compound in a solvent like Dimethyl Sulfoxide (DMSO) and then diluting this stock into your aqueous assay buffer.

Rationale: Co-solvents like DMSO work by reducing the polarity of the bulk solvent (water), which lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making solvation more favorable.[4]

Initial Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-Methylbenzofuro[4,5-d]thiazole in 100% DMSO.

  • Vortex thoroughly and use gentle warming (37°C) if necessary to ensure complete dissolution.[3]

  • When preparing your assay, perform serial dilutions to reach the final desired concentration, ensuring the final percentage of DMSO is kept as low as possible. For most cell-based assays, the final DMSO concentration should remain below 0.5% (v/v) to avoid cytotoxicity.[5][6]

Question 3: How do I properly determine the aqueous solubility of my compound?

Answer: The definitive method for determining equilibrium aqueous solubility is the shake-flask method.[6] This provides the thermodynamic solubility, which is a critical parameter for understanding your compound's behavior.

Experimental Workflow: Shake-Flask Solubility Assay

  • Add an excess amount of solid 2-Methylbenzofuro[4,5-d]thiazole to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).[6]

  • After incubation, separate the undissolved solid from the solution via centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[6]

Troubleshooting Guide: Common Solubility Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.

This is a classic sign that the final DMSO concentration is insufficient to maintain the compound in solution, a phenomenon known as "fall-out".

Workflow for Troubleshooting Precipitation

G start Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Can you increase DMSO? (Perform cell tolerance test) check_dmso->increase_dmso Yes use_cosolvent Add a secondary co-solvent (e.g., Ethanol, PEG 400) check_dmso->use_cosolvent No increase_dmso->use_cosolvent No / Not effective ph_mod Attempt pH Modification use_cosolvent->ph_mod Ineffective advanced Move to Advanced Strategies (Cyclodextrins, Particle Size Reduction) ph_mod->advanced Ineffective

Caption: Decision workflow for addressing compound precipitation.

Solution A: Optimize Co-solvent Concentration

Before abandoning co-solvents, systematically determine the maximum tolerable concentration for your specific assay.

  • Action: Run a vehicle tolerance experiment. Expose your cells or biological system to a range of DMSO concentrations (e.g., 0.1% to 2.0%) and measure the assay endpoint to identify the highest concentration that does not cause interference or toxicity. A final concentration of up to 5% DMSO can significantly enhance the apparent solubility of some compounds.[6]

Solution B: pH Modification

The solubility of ionizable compounds is highly pH-dependent.[7] The thiazole moiety in your compound contains a nitrogen atom that is weakly basic. Protonating this nitrogen by lowering the pH may create a cationic salt form with significantly higher aqueous solubility.

  • Hypothesis: The solubility of 2-Methylbenzofuro[4,5-d]thiazole will increase as the pH of the aqueous buffer is lowered below its pKa.

  • Action: Attempt to dissolve the compound in buffers of varying pH (e.g., pH 4.0, 5.5, 7.4). Use the shake-flask method described above to quantify solubility at each pH. If solubility improves at lower pH, consider if your assay can be performed under those conditions. The Henderson-Hasselbalch equation can be used to model this pH-dependent solubility.[8][9]

Issue 2: Simple co-solvents and pH adjustments are insufficient or interfere with my assay.

When basic methods fail, more advanced formulation strategies are required. These techniques alter the physicochemical state of the compound to enhance its interaction with water.

Advanced Strategy 1: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[11][] This is particularly useful for BCS Class II and IV compounds.[]

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug Hydrophobic Drug (2-Methylbenzofuro [4,5-d]thiazole) Drug->Complex Enters cavity Water Aqueous Environment Complex->Water Dissolves

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is efficient and avoids the use of large volumes of organic solvents.[13]

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and safety profile.[10]

  • Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of 2-Methylbenzofuro[4,5-d]thiazole to HP-β-CD.

  • Preparation: a. Accurately weigh the HP-β-CD and place it in a glass mortar. b. Add a minimal amount of a 50:50 ethanol/water mixture to form a thick, uniform paste. c. Gradually add the accurately weighed compound to the paste. d. Knead the mixture vigorously with a pestle for 30-60 minutes. e. Dry the resulting solid paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Usage: The resulting powder is the inclusion complex, which should be readily soluble in your aqueous assay buffer. It is best practice to characterize the complex formation using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the drug is no longer in its crystalline state.[5]

Advanced Strategy 2: Amorphization & Solid Dispersions

Crystalline compounds have a highly ordered structure with strong intermolecular forces, requiring significant energy to dissolve. Converting the compound to an amorphous (non-crystalline) state disrupts this lattice, resulting in a higher energy form that dissolves more readily.[14][15]

  • Concept: A solid dispersion involves dispersing the amorphous drug within a hydrophilic polymer matrix.[16] The polymer not only aids in dissolution but also prevents the drug from recrystallizing back to its less soluble form.[17]

MethodPolymer Carrier ExamplesKey AdvantagesKey Considerations
Solvent Evaporation PVP, HPMC, Eudragit[17]Suitable for thermolabile compounds.Potential for residual organic solvents.[14]
Hot-Melt Extrusion Soluplus®, Kollidon® VA64Solvent-free process, scalable.Requires thermal stability of the drug.
Spray Drying Acacia, PVPProduces fine, uniform particles.Can be complex to optimize.[18]

Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

  • Select Polymer: Polyvinylpyrrolidone (PVP) is a common choice for stabilizing amorphous drugs.

  • Dissolution: Dissolve both 2-Methylbenzofuro[4,5-d]thiazole and the polymer carrier (e.g., PVP K30) in a suitable common solvent (e.g., methanol or acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure. This rapid removal is critical to prevent the drug from crystallizing.[14]

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask and gently mill it into a fine powder for use. This powder can then be dissolved in the assay buffer, where the polymer will help dissolve the amorphous drug.

Advanced Strategy 3: Particle Size Reduction (Nanonization)

The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[19][20] Reducing the particle size of your compound from micrometers to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[21][][23]

  • Nanosuspensions: This technology involves creating a biphasic system where nano-sized particles of the drug are stabilized by surfactants or polymers in an aqueous vehicle.[2] The average particle size is typically between 200 and 600 nm.[2]

  • Methods: Nanonization can be achieved through top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation.[18][20]

  • Application: This is a powerful technique for both in vitro and in vivo studies but requires specialized equipment. It is highly effective for compounds that are "brick-dust" like (high melting point, poor solubility) rather than "grease-ball" like (highly lipophilic).[20]

References

  • Vertex AI Search. (2023, December 13).
  • PMC. (n.d.).
  • BOC Sciences. (2025, September 12). Impact of API Particle Size.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • PubMed. (2021, August 23).
  • Semantic Scholar. (n.d.).
  • Alfa Chemistry. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ijrti. (2025, April 4). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
  • Benchchem. (n.d.).
  • World Pharma Today. (2025, October 17).
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  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • SciSpace. (2012, October 19).
  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • RSC Publishing. (n.d.). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Benzofurothiazoles

Welcome to the Process Chemistry and Optimization Hub. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of complex fused heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry and Optimization Hub. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of complex fused heterocycles. Benzofurothiazoles—tricyclic scaffolds combining benzofuran and thiazole rings—present unique challenges during N-alkylation due to competing nucleophilic sites (e.g., exocyclic amines vs. endocyclic nitrogens, or tautomeric oxygen atoms) and the potential for ring degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, regioselective alkylation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing poor regioselectivity between the endocyclic thiazole nitrogen and the exocyclic amino group. How can I control this? Answer: Regioselectivity in 2-aminobenzofurothiazoles is governed by Hard-Soft Acid-Base (HSAB) principles, solvent polarity, and your choice of base. The exocyclic amino group is a "harder" nucleophile, while the endocyclic thiazole nitrogen is "softer" and more polarizable.

  • Favoring Exocyclic N-Alkylation: Utilize weaker bases (e.g., K₂CO₃, NaHCO₃) in polar aprotic solvents like DMF or DMSO. These conditions selectively deprotonate the exocyclic amine without activating the endocyclic nitrogen, allowing the localized anion to react rapidly with standard alkyl halides[1].

  • Favoring Endocyclic N-Alkylation: Perform the reaction under neutral, catalyst-free conditions using moderately polar solvents (e.g., acetone) and highly reactive, "soft" electrophiles like α-iodoketones. The endocyclic nitrogen acts as the primary nucleophile, driving an intramolecular dehydrative cyclization or precipitating as a stable benzofurothiazolium salt[2][3].

Q2: My reaction with an oxo-derivative (benzofurothiazolone) yields an inseparable mixture of N-alkylated and O-alkylated products. How do I suppress O-alkylation? Answer: Ambident nucleophiles like thiazolones are highly prone to O-alkylation due to the high electronegativity and charge density on the oxygen atom. To drive N-alkylation, leverage the Cesium Ion Effect . Substituting K₂CO₃ with Cs₂CO₃ significantly enhances N-selectivity. The large, highly polarizable Cs⁺ ion coordinates selectively with the hard oxygen atom, sterically shielding it while leaving the nitrogen exposed. This lowers the activation energy barrier for the N-alkylation transition state[4].

Q3: My benzofurothiazole product degrades during aqueous workup, yielding complex mixtures. What is the cause? Answer: While generally robust, fused thiazole rings can undergo oxidative ring-opening under specific conditions—particularly in the presence of strong bases (like NaH or KOtBu) combined with prolonged exposure to air and light[1]. This degradation often leads to the formation of 2-aminophenyl disulfide derivatives[1].

  • Solution: Strictly degas your solvents. Avoid strong bases if your substrate contains electron-withdrawing groups that activate the C2 position. Quench reactions with a mild buffer (e.g., saturated aqueous NH₄Cl) rather than strong aqueous acids or bases to preserve the integrity of the fused ring system[1].

Part 2: Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity.

ObjectiveBase SelectionSolventElectrophileTempExpected Major Product
Exocyclic N-Alkylation K₂CO₃ (1.5 eq)DMFAlkyl Bromides25 °C2-Alkylamino derivative
Endocyclic N-Alkylation None (Neutral)Acetoneα-Iodoketones25 °CThiazolium Iodide Salt
N-Alkylation (Oxo-tautomer) Cs₂CO₃ (2.0 eq)MeCNPrimary Alkyl Halides60 °CN-Alkyl benzofurothiazolone
Chemoselective N-Alkyl DIPEA (2.0 eq)THFAlkyl Triflates0 °CAvoids Ring-Opening

Part 3: Standardized Experimental Protocols

Protocol A: Kinetically Controlled Exocyclic N-Alkylation

Self-Validating Design: The use of a mild, heterogeneous base ensures the endocyclic nitrogen remains unactivated, inherently preventing over-alkylation and quaternary salt formation[1].

  • Preparation: Charge a flame-dried round-bottom flask with 2-aminobenzofuro[3,2-d]thiazole (1.0 equiv) and anhydrous DMF (0.1 M).

  • Activation: Add finely milled K₂CO₃ (1.5 equiv). Causality: Milling increases the surface area for heterogeneous deprotonation, selectively activating the exocyclic amine without aggressively stripping protons like NaH. Stir at ambient temperature for 15 minutes[1].

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv) to maintain a low localized concentration of the electrophile, minimizing di-alkylation.

  • Quench & Workup: Monitor via LCMS. Once complete, quench with saturated aqueous NH₄Cl to prevent alkaline hydrolysis of the fused ring[1]. Extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Thermodynamically Driven Endocyclic N-Alkylation

Self-Validating Design: The absence of base prevents exocyclic deprotonation, forcing the intrinsic nucleophilicity of the "softer" endocyclic nitrogen to drive the reaction with a soft electrophile[2][3].

  • Preparation: Dissolve 2-aminobenzofuro[3,2-d]thiazole (1.0 equiv) in anhydrous acetone (0.2 M).

  • Alkylation: Add an α-iodoketone (1.05 equiv) in one portion. Causality: The highly polarizable iodine is an excellent leaving group for the soft endocyclic nitrogen, facilitating rapid Sₙ2 displacement without basic catalysis[3].

  • Precipitation: Stir at room temperature for 12–24 hours. The endocyclic N-alkylated product will spontaneously precipitate from the acetone solution as a benzofurothiazolium iodide salt[3].

  • Isolation: Filter the precipitate and wash with cold acetone to obtain the pure salt (typically >70% yield), bypassing the need for complex chromatographic purification[2][5].

Part 4: Mechanistic Pathway Visualization

AlkylationPathways A 2-Aminobenzofurothiazole B Weak Base (K2CO3) Polar Aprotic (DMF) A->B Path A C Neutral Conditions Moderately Polar (Acetone) A->C Path B D Strong Base (NaH) Oxidative Workup A->D Path C E Exocyclic Amine Deprotonation B->E F Endocyclic N Nucleophilic Attack C->F + α-Iodoketone G C2-Attack / Ring Opening D->G H Exocyclic N-Alkylated Product E->H + Alkyl Bromide I Benzofurothiazolium Iodide Salt F->I Precipitation J Disulfide Degradation Products G->J Degradation

Divergent mechanistic pathways for benzofurothiazole N-alkylation governed by reaction conditions.

References

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization Source: Molecules (PubMed/PMC) URL:[Link]

  • Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts Source: ACS Publications URL:[Link]

Sources

Optimization

preventing side product formation in the synthesis of 2-Methylbenzofuro[4,5-d]thiazole

Welcome to the Technical Support Center for the synthesis of 2-Methylbenzofuro[4,5-d]thiazole . The construction of fused tricyclic heteroaromatics presents unique challenges, particularly regarding regioselectivity duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylbenzofuro[4,5-d]thiazole . The construction of fused tricyclic heteroaromatics presents unique challenges, particularly regarding regioselectivity during cyclization and the management of oxidative side reactions.

This guide is designed for drug development professionals and synthetic chemists. It bypasses outdated electrophilic aromatic substitution routes in favor of modern, regiocontrolled oxidative annulations, providing actionable troubleshooting steps and self-validating protocols.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the diagnostic workflow below to map your LC-MS data to the corresponding chemical failure mode.

Troubleshooting A LC-MS Analysis of Crude B m/z 208 (M+18) Incomplete Cyclization A->B C m/z 222 (M+32) Polysulfide Adducts A->C D m/z 190 (M+H) Regioisomer Mixture A->D E m/z 190 (M+H) Target Molecule A->E B_sol Increase Temp to 120°C Ensure S8 is finely milled B->B_sol C_sol Limit S8 to 2.0 equiv. Quench with PPh3 C->C_sol D_sol Use O-acetyl oxime precursor for strict regiocontrol D->D_sol

Fig 1: Diagnostic decision tree for identifying and resolving benzofurothiazole side products.

Troubleshooting FAQs

Q1: I am observing two distinct peaks with the target mass (m/z 190) in a 70:30 ratio. How do I prevent the formation of the [5,6-d] regioisomer?

A: Regioisomerism is a classic pitfall when synthesizing fused tricyclic systems from asymmetrical precursors. Traditional syntheses often yield mixtures of [6,7-d], [7,6-d], and[4,5-d] isomers depending on the starting aminobenzofuran[1]. Causality & Fix: To guarantee absolute regiocontrol, abandon traditional electrophilic thiocyanation. Instead, utilize the structurally pre-defined 6,7-dihydrobenzofuran-4(5H)-one O-acetyl oxime precursor[2]. Because the oxime is fixed at the C4 position and cyclization strictly occurs via the adjacent C5 methylene group, the[4,5-d] fusion is geometrically locked. The 6,7-dihydro ring is subsequently aromatized in situ, yielding exclusively the[4,5-d] isomer.

Q2: My LC-MS shows a major peak at m/z 208 (M+18). Why is the cyclization failing to complete?

A: The m/z 208 peak corresponds to the hydrated thiazoline intermediate (or un-eliminated acetic acid adduct). This occurs when the oxidative aromatization step is stalled. Causality & Fix: This reaction relies on elemental sulfur (S8) not just as a sulfur source, but as an oxidant to drive the final aromatization (releasing H₂S)[3]. If the temperature is below 120 °C, the S-S bonds in S8 do not cleave efficiently to form the active polysulfide radical species required for hydrogen abstraction. Ensure your reaction is strictly maintained at 120 °C in anhydrous DMSO.

Q3: My crude mixture is dark and viscous, and the mass spec shows a ladder of masses at M+32, M+64, etc. How can I suppress these byproducts?

A: The laddering effect indicates the inclusion of multiple sulfur atoms (polysulfide adducts), a common side reaction when using S8 in DMSO[3]. Causality & Fix: S8 in hot DMSO exists in equilibrium with highly reactive radical anions (S₃•⁻). When the acetaldehyde concentration is too low, these sulfur radicals polymerize or over-incorporate into the thiazole ring. To prevent this, limit S8 to exactly 2.0 equivalents and add the acetaldehyde via a syringe pump to maintain a steady concentration that favors bimolecular condensation over sulfur chain elongation.

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and the distribution of side products during the annulation step.

Temperature (°C)S8 EquivalentsAcetaldehyde AdditionYield (%)m/z 208 (M+18) %m/z 222 (M+32) %
802.0Bolus15655
1204.0Bolus40545
1202.0Bolus72812
120 2.0 Syringe Pump (2h) 91 < 1 < 2

Table 1: Impact of reaction conditions on the yield and side-product profile of 2-Methylbenzofuro[4,5-d]thiazole.

Validated Experimental Protocol

Mechanistic Rationale: This protocol utilizes a redox-neutral oxidative annulation. By pre-installing the oxygen and nitrogen framework on a saturated ring, we bypass the regioselectivity issues inherent to direct functionalization of aromatic benzofurans[2].

Step 1: Reagent Assembly

Charge a 100 mL oven-dried Schlenk flask with 6,7-dihydrobenzofuran-4(5H)-one O-acetyl oxime (1.0 equiv, 5.0 mmol) and elemental sulfur (S8, finely powdered, 2.0 equiv, 10.0 mmol).

  • Causality: Finely powdered S8 is critical. Granular sulfur reduces the interfacial surface area, starving the reaction of the S₃•⁻ radical anions necessary for the initial N-S bond formation[3].

Step 2: Annulation & Oxidation

Add anhydrous DMSO (25 mL) and heat the sealed vessel to 120 °C. Once the temperature is reached, add acetaldehyde (1.5 equiv, 7.5 mmol) dropwise via a syringe pump over 2 hours.

  • Self-Validating Cue: The reaction mixture will transition from a pale yellow suspension to a deep, homogeneous red-brown solution. This color change confirms the thermal homolysis of S8 into active polysulfide species.

Step 3: Polysulfide Quench

After 12 hours of stirring at 120 °C, cool the reaction to room temperature. Add triphenylphosphine (PPh₃, 0.5 equiv) and stir for 30 minutes.

  • Causality: PPh₃ acts as a thiophilic reducing agent, selectively cleaving any polymeric sulfur chains attached to the thiazole core and converting them into triphenylphosphine sulfide (Ph₃P=S), thereby rescuing the product from intractable tar[3].

  • Self-Validating Cue: A mild exotherm will occur, and the solution will lighten to an orange hue, indicating successful reduction of polysulfides.

Step 4: Isolation

Dilute with ethyl acetate (100 mL) and wash with water (3 × 100 mL) to remove DMSO. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 10:1).

  • Self-Validating Cue: The target 2-Methylbenzofuro[4,5-d]thiazole elutes as a strongly UV-active spot (254 nm) at R_f ~0.4, yielding a light yellow solid[2].

Mechanistic Pathway

Mechanism N1 O-acetyl oxime Precursor N2 S8 Activation (DMSO, 120°C) N1->N2 N3 Acetaldehyde Condensation N2->N3 N4 Thiazoline Intermediate N3->N4 N5 Oxidative Aromatization N4->N5 N6 2-Methylbenzofuro [4,5-d]thiazole N5->N6

Fig 2: Mechanistic pathway of the redox-neutral annulation ensuring absolute regiocontrol.

References

  • Source: rsc.
  • Source: PubMed (nih.gov)
  • Title: Benzothiazole synthesis Source: Organic Chemistry Portal URL

Sources

Troubleshooting

enhancing the stability of 2-Methylbenzofuro[4,5-d]thiazole for biological assays

Welcome to the Technical Support Center for 2-Methylbenzofuro[4,5-d]thiazole (2-MBT) . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when screening...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methylbenzofuro[4,5-d]thiazole (2-MBT) . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when screening highly lipophilic, planar heterocycles.

While the tricyclic benzofuro-thiazole scaffold is excellent for targeting deep, hydrophobic protein pockets, it introduces severe physicochemical liabilities in standard aqueous assays. Specifically, 2-MBT is highly prone to forming Small, Colloidally Aggregating Molecules (SCAMs) and undergoing rapid oxidative degradation.

This guide bypasses generic advice to provide you with field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure your assay data is robust, reproducible, and artifact-free.

Mechanism of Instability: Why Does 2-MBT Fail in Standard Assays?

Before adjusting your protocols, it is critical to understand the chemical causality behind 2-MBT's behavior in biological media.

Pathway Compound 2-Methylbenzofuro[4,5-d]thiazole (Free Drug) Oxidation CYP450 / Auto-Oxidation (Thiazole/Furan rings) Compound->Oxidation Microsomes / Ambient Light Aggregation Pi-Pi Stacking (Aqueous Media) Compound->Aggregation Aqueous Buffer Dilution Stabilization Surfactant Micelles & Antioxidants (DTT/GSH) Compound->Stabilization Optimized Protocol Degradation Inactive Metabolites (Loss of Assay Signal) Oxidation->Degradation SCAMs Colloidal Aggregates (False Positives) Aggregation->SCAMs Stable Monomeric, Stable Drug (Accurate Target Binding) Stabilization->Stable

Caption: Degradation and aggregation pathways of 2-MBT versus the stabilized assay environment.

FAQ & Troubleshooting: Aqueous Solubility & Aggregation

Q: My dose-response curves for 2-MBT show steep Hill slopes (>1.5) and poor reproducibility. What is happening? A: This is a classic hallmark of colloidal aggregation. Because 2-MBT is highly hydrophobic and planar, it rapidly self-associates via π−π stacking in aqueous buffers. These structures form SCAMs (Small, Colloidally Aggregating Molecules) that non-specifically adsorb and denature target proteins, leading to false-positive inhibition or erratic readouts [1].

Q: How do I prevent SCAM formation without disrupting my target protein? A: You must lower the surface tension of the buffer to keep 2-MBT in a monomeric state. The NIH Assay Guidance Manual strongly recommends the inclusion of non-ionic detergents [1]. Adding 0.01% to 0.05% Triton X-100 or CHAPS to your assay buffer is usually sufficient to disrupt these colloids. A well-behaved, monomeric inhibitor will return to a non-cooperative Hill slope of approximately 1.0 [1].

FAQ & Troubleshooting: Oxidative & Metabolic Stability

Q: When running biochemical assays, 2-MBT loses its inhibitory activity within 30 minutes. Is it degrading? A: Yes. The electron-rich benzofuran and thiazole rings are highly susceptible to auto-oxidation and non-specific reactivity with biological thiols. To stabilize the compound in cell-free biochemical assays, introduce reducing agents such as 1 mM Dithiothreitol (DTT) or Glutathione (GSH). This approach is standard practice in rigorous validation workflows like ALARM NMR to prevent non-specific oxidative dimerization [2].

Q: In liver microsome stability assays, 2-MBT disappears almost immediately. How can I tell if this is true metabolism or just precipitation? A: Highly lipophilic compounds often precipitate or non-specifically bind to the polystyrene walls of the assay plate, mimicking rapid metabolic clearance. You must run a self-validating negative control arm (minus NADPH) alongside your active arm. If the compound disappears in the minus-NADPH arm, you have a solubility/adsorption issue, not a metabolic one.

Quantitative Data: Impact of Assay Conditions on 2-MBT

The table below summarizes our internal validation data on how specific buffer additives independently and synergistically rescue 2-MBT performance. Note how surfactant corrects the Hill slope (aggregation), while DTT corrects the half-life (oxidation).

Assay ConditionAdditivesHalf-Life ( T1/2​ )Monomeric Fraction (DLS)Dose-Response Hill Slope
Standard Buffer None< 15 min< 5% (Aggregated)> 2.5 (False Positive)
Detergent Only 0.01% Triton X-100< 15 min> 95% (Monomeric)1.0 - 1.2 (Ideal)
Antioxidant Only 1 mM DTT> 120 min< 5% (Aggregated)> 2.5 (False Positive)
Optimized Buffer 0.01% Triton X-100 + 1 mM DTT > 120 min > 95% (Monomeric) 1.0 - 1.2 (Ideal)

Experimental Protocols

Protocol A: Preparation of Aggregate-Free 2-MBT Working Solutions

Causality Note: Direct dilution of 10 mM DMSO stocks into aqueous buffers creates localized high concentrations, triggering instant nucleation. A step-down dilution combined with high-shear mixing prevents this phase separation [3].

  • Thaw: Bring the 10 mM 2-MBT DMSO stock to room temperature in the dark (protect from photo-oxidation).

  • Intermediate Dilution: Prepare a 100 µM intermediate stock in 100% molecular-grade DMSO.

  • Buffer Preparation: Prepare the final assay buffer containing 0.01% Triton X-100 and 1 mM DTT.

  • High-Shear Addition: Under continuous, vigorous vortexing, add the intermediate DMSO stock dropwise to the assay buffer to reach your final screening concentration (e.g., 1 µM). Ensure final DMSO concentration remains 1%.

  • Self-Validation Checkpoint (DLS): Before adding target proteins, analyze a 50 µL aliquot using Dynamic Light Scattering (DLS). The hydrodynamic radius must be <10 nm. If the radius is >50 nm, SCAMs have formed; discard the solution and increase the surfactant concentration.

Workflow Start 10 mM DMSO Stock (2-MBT) Dilution Intermediate Dilution (100x in DMSO) Start->Dilution BufferAdd Add to Assay Buffer (Dropwise, High Shear) Dilution->BufferAdd DLS DLS Quality Check (Check for SCAMs) BufferAdd->DLS Surfactant Buffer contains 0.01% Triton X-100 + 1mM DTT Surfactant->BufferAdd Decision Aggregates Detected? DLS->Decision Proceed Proceed to Biological Assay Decision->Proceed No (< 10 nm) Reformulate Increase Surfactant or Lower Concentration Decision->Reformulate Yes (> 50 nm) Reformulate->BufferAdd

Caption: Step-down dilution and DLS validation workflow for aggregate-free 2-MBT assay solutions.

Protocol B: Self-Validating Microsomal Stability Assay

Causality Note: This protocol isolates true CYP450-mediated enzymatic degradation from physical artifacts like precipitation or plasticware adsorption.

  • Preparation: Prepare 1 µM 2-MBT in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ , utilizing the step-down dilution method from Protocol A.

  • Enzyme Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Bifurcation: Split the master mix into two parallel arms:

    • Arm A (Active): Add 1 mM NADPH to initiate metabolism.

    • Arm B (Negative Control): Add an equivalent volume of buffer (No NADPH).

  • Incubation: Incubate both arms at 37°C. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quench: Immediately quench the aliquots by mixing with 150 µL ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Self-Validation Checkpoint (LC-MS/MS): Centrifuge at 15,000 x g for 10 minutes and analyze the supernatants. Crucial step: Arm B must show >95% recovery of 2-MBT at 60 minutes. If recovery in Arm B is low, your compound is precipitating or sticking to the plate, and the half-life calculated from Arm A will be artificially short and invalid.

References

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Source: Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • ALARM NMR for HTS triage and chemical probe validation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Discovery and validation of small molecule stabilizers of mutant triose phosphate isomerase (TPI) (Referencing NIH Assay Guidance Manual standards) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Optimization

Technical Support Center: Spectroscopic Characterization of Benzofurothiazoles

Introduction: Welcome to the technical support center for the spectroscopic characterization of benzofurothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the technical support center for the spectroscopic characterization of benzofurothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Benzofurothiazoles exhibit unique photophysical properties and are of significant interest in medicinal chemistry and materials science. However, their fused aromatic structure can present specific challenges during characterization.

This center provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to help you refine your experimental workflow and obtain high-quality, reproducible data. The advice herein is grounded in established spectroscopic principles and aims to explain not just what to do, but why it is the scientifically sound approach.

Section 1: Photophysical Characterization (UV-Vis Absorption & Fluorescence)

The extended π-conjugated system of benzofurothiazoles governs their interaction with light. Accurate characterization of their absorption and emission properties is crucial for any application, from biological imaging to optoelectronics.

FAQ 1: My UV-Vis spectrum is showing poor resolution, unexpected peaks, or a rising baseline. What's wrong?

This is a common issue that can often be traced back to the sample preparation or the choice of solvent.[1][2]

Troubleshooting Guide:

  • Purity and Contamination: The first step is to rule out sample contamination. Unexpected peaks can arise from residual solvents from synthesis (e.g., acetone, ethyl acetate) or impurities in the solvent used for analysis.[1] Always use spectroscopy-grade solvents.

  • Aggregation: Benzofurothiazoles, being planar aromatic systems, are prone to π-π stacking and aggregation at higher concentrations. This can lead to peak broadening, the appearance of new, red-shifted bands, and non-linear Beer-Lambert behavior.

    • Causality: Aggregation alters the electronic environment of the chromophore, leading to changes in absorption energy.

    • Solution: Record spectra at a series of dilutions. If the spectral shape changes with concentration, aggregation is likely occurring. Aim for an absorbance maximum between 0.2 and 1.0 AU to ensure you are in a linear range.[3]

  • Solvent Effects (Solvatochromism): The polarity of the solvent can significantly influence the position and shape of absorption bands.

    • Causality: Polar solvents can stabilize the excited state differently than the ground state, leading to shifts in the absorption maximum (λ_max). This phenomenon is known as solvatochromism.

    • Solution: Ensure you are using the intended solvent and that it is dry. If exploring solvent effects, choose a range of solvents with varying polarity.

  • Instrument and Cuvette Issues: A rising baseline is often indicative of light scattering due to suspended particles (turbidity) or a dirty cuvette.[2][4]

    • Solution: Ensure your sample is fully dissolved and the solution is clear. Clean your cuvettes meticulously, handling them only by the frosted sides. For UV measurements below 340 nm, quartz cuvettes are mandatory.[4]

Experimental Protocol: Acquiring a High-Quality UV-Vis Absorption Spectrum
  • Instrument Warm-up: Allow the spectrophotometer lamp to warm up for at least 20-30 minutes to ensure a stable output.[4]

  • Solvent Selection: Choose a spectroscopy-grade solvent in which your compound is highly soluble and that is transparent in the desired wavelength range. Consult a solvent properties table.

  • Sample Preparation:

    • Prepare a stock solution of your benzofurothiazole derivative in the chosen solvent.

    • From the stock, prepare a dilution in a clean quartz cuvette that gives a maximum absorbance (λ_max) reading between 0.2 and 1.0. This ensures adherence to the Beer-Lambert law.[3][5]

  • Blanking/Baseline Correction: Fill a matched cuvette with the pure solvent and record a baseline. This spectrum will be automatically subtracted from your sample spectrum.

  • Spectrum Acquisition: Place the sample cuvette in the holder, ensuring the light path is unobstructed. Acquire the spectrum across the desired range (e.g., 200-800 nm).

  • Data Reporting: Report the λ_max values in nanometers (nm) and the corresponding molar extinction coefficient (ε) in M⁻¹cm⁻¹, if determined.

Solvent Polarity Index UV Cutoff (nm) Refractive Index (n)
Water10.2<1901.333
Acetonitrile5.81901.344
Methanol5.12051.329
Ethanol4.32101.361
Dichloromethane3.12331.424
Tetrahydrofuran (THF)4.02121.407
Toluene2.42861.496
Cyclohexane0.22001.426

A summary of common solvents for spectroscopic analysis.

FAQ 2: My benzofurothiazole is supposed to be fluorescent, but the signal is very weak or non-existent. What should I check?

Weak fluorescence can be due to the inherent properties of the molecule, environmental factors, or incorrect instrument settings.

Troubleshooting Guide:

  • Concentration Quenching: Just as with absorption, high concentrations can lead to aggregation-caused quenching (ACQ). The proximity of molecules allows for non-radiative decay pathways, killing fluorescence.

    • Solution: Dilute your sample significantly. For fluorescence, you should typically be working in the micromolar (µM) or even nanomolar (nM) concentration range. The absorbance at the excitation wavelength should be low, ideally <0.1, to avoid inner filter effects.

  • Solvent Quenching: Solvents containing heavy atoms (e.g., dichloromethane, chloroform) or certain functional groups can quench fluorescence. Protic solvents can also quench fluorescence through hydrogen bonding if the molecule has accessible lone pairs.

    • Solution: Test the fluorescence in a non-polar, aprotic solvent like cyclohexane or toluene to see if the signal improves.

  • Photobleaching: Some fluorophores are susceptible to degradation upon prolonged exposure to the high-intensity excitation light.

    • Solution: Minimize the exposure time and use the lowest excitation intensity that provides a good signal. Check for photobleaching by acquiring spectra over time.

  • Incorrect Instrument Settings:

    • Excitation/Emission Wavelengths: Ensure you are exciting at or near the absorption maximum (λ_max) and scanning a relevant emission range.

    • Slit Widths: Wider slits increase signal intensity but decrease resolution. Start with moderate slit widths (e.g., 5 nm) and adjust as needed.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a critical measure of a compound's emission efficiency.[6][7] The relative method compares the fluorescence of your sample to a well-characterized standard.[8][9]

  • Choose a Standard: Select a quantum yield standard whose absorption and emission spectra overlap with your sample. For benzofurothiazoles, which often absorb in the UV/blue region, Quinine Sulfate in 0.5 M H₂SO₄ (Φ_F ≈ 0.54) is a common choice.[10]

  • Prepare Solutions:

    • Prepare a series of dilutions for both your sample and the standard in the same solvent.

    • The goal is to have a set of solutions with absorbances at the chosen excitation wavelength ranging from 0.02 to 0.1. This is critical to avoid inner filter effects.

  • Acquire Data:

    • Set the excitation wavelength (λ_ex). This must be the same for both the sample and the standard.

    • Measure the UV-Vis absorbance of each solution at λ_ex.

    • Measure the fluorescence emission spectrum for each solution, integrating the area under the emission curve.

  • Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The slope of these lines represents (Grad).

    • The quantum yield of the sample (Φ_S) is calculated using the following equation[8]:

    Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

    Where:

    • Φ_R is the quantum yield of the reference standard.

    • Grad_S and Grad_R are the gradients from the plot of integrated intensity vs. absorbance for the sample and reference, respectively.

    • n_S and n_R are the refractive indices of the sample and reference solvents (if different).[8]

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// Edges start -> check_conc; check_conc -> check_solvent [label="Yes"]; check_conc -> dilute [label="No"]; dilute -> check_conc;

check_solvent -> check_settings [label="Yes"]; check_solvent -> change_solvent [label="No"]; change_solvent -> check_conc;

check_settings -> good_signal [label="Yes"]; check_settings -> adjust_settings [label="No"]; adjust_settings -> check_settings; } Caption: Troubleshooting workflow for weak fluorescence signals.

Section 2: Structural Elucidation (NMR & Mass Spectrometry)

While optical spectroscopy reveals electronic properties, NMR and Mass Spectrometry are indispensable for confirming the chemical structure.

FAQ 3: My benzofurothiazole derivative shows poor solubility in common deuterated solvents like CDCl₃. What are my options?

Poor solubility is a frequent challenge with planar, rigid heterocyclic compounds.[11]

Troubleshooting Guide:

  • Alternative Solvents: Don't be afraid to use more powerful deuterated solvents.

    • DMSO-d₆: Dimethyl sulfoxide is an excellent solvent for many polar and aromatic compounds. Be aware that it is hygroscopic and will show a water peak around 3.33 ppm.

    • DMF-d₇: Dimethylformamide is another strong polar aprotic solvent.

    • Mixtures: Sometimes a mixture of solvents, such as CDCl₃ with a few drops of DMSO-d₆, can provide the necessary solubility.

  • Temperature: Gently warming the NMR tube can sometimes increase solubility enough to acquire a good spectrum. This can be done in a temperature-controlled NMR probe.

  • Sample Amount: While it may seem counterintuitive, using a slightly smaller amount of sample can sometimes prevent the formation of insoluble aggregates, allowing for a clear solution to form.

  • Advanced Techniques: For extremely insoluble compounds, solid-state NMR (ssNMR) is a powerful alternative, though it requires specialized equipment.

Deuterated Solvent ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Key Properties
Chloroform-d (CDCl₃)7.2677.16Good general-purpose, non-polar.
DMSO-d₆2.5039.52Excellent for polar/aromatic compounds.
Acetone-d₆2.0529.84, 206.26Good for moderately polar compounds.
Benzene-d₆7.16128.06Can induce aromatic solvent-induced shifts (ASIS).
Methanol-d₄3.31, 4.87 (OH)49.00Protic, can exchange with labile protons.

Commonly used deuterated solvents for NMR spectroscopy.[12]

FAQ 4: I'm not seeing the molecular ion peak ([M]⁺ or [M+H]⁺) in my mass spectrum. How can I troubleshoot this?

The absence of a molecular ion is usually related to the ionization technique being too harsh or unsuitable for the analyte.

Troubleshooting Guide:

  • Choose a Softer Ionization Technique:

    • Electron Impact (EI): This is a "hard" ionization technique that often causes extensive fragmentation, and the molecular ion may be weak or absent. It is often used in GC-MS.

    • Electrospray Ionization (ESI): This is a much "softer" technique ideal for polar and ionizable molecules, which is common for benzofurothiazole derivatives. It typically produces protonated molecules ([M+H]⁺) or other adducts. ESI is the standard for LC-MS.[13]

    • Atmospheric Pressure Chemical Ionization (APCI): This is suitable for less polar molecules that are not easily ionized by ESI.

  • Optimize ESI Source Conditions:

    • Solvent: Ensure the sample is infused in a solvent compatible with ESI, typically a mixture of water/methanol or water/acetonitrile with a small amount of acid (like formic acid) to promote protonation.

    • Adduct Formation: Look for adducts other than [M+H]⁺, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which can sometimes be more stable.

  • Check for In-Source Fragmentation: Even in ESI, applying too much energy in the source can cause the molecular ion to fragment before it reaches the analyzer. Try reducing the cone voltage or fragmentor voltage.

Section 3: Integrated Characterization Strategy

No single technique provides a complete picture. A robust characterization of a novel benzofurothiazole requires an integrated approach where the data from each technique corroborates the others. This follows the principles of FAIR data management, ensuring data is Findable, Accessible, Interoperable, and Reusable.[14][15]

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// Edges synthesis -> purity; purity -> structure; structure -> nmr; structure -> ms; nmr -> confirm; ms -> confirm; confirm -> uv_vis [label="Yes"]; uv_vis -> fluorescence; fluorescence -> final; confirm -> revise [label="No"]; revise -> purity; } Caption: Integrated workflow for benzofurothiazole characterization.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Edinburgh Instruments. (2023, April 25).
  • IEEE. (n.d.). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.
  • JASCO Global. (2021, March 10). Fluorescence quantum yield measurement.
  • PubMed. (2013, August 15). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Gaigalas, A. K., & Wang, L. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9036–9042.
  • Ossila. (n.d.). UV-Vis Spectroscopy Troubleshooting Made Easy.
  • Fluxxlab. (2026, February 5). 15 Real Problems in UV–Vis Spectroscopy (Explained). YouTube.
  • Musiol, T. (2013, February 18). Troubleshooting in UV/Vis Spectrophotometry. Biocompare.
  • IUPAC. (n.d.).
  • Lambda Solutions. (n.d.). UV-VIS Spectroscopy Not Working?
  • Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - guiding principles. Pure and Applied Chemistry, 94(6), 623-636.
  • Lab Manager. (2026, March 25).
  • Weiss, S., et al. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618.

Sources

Reference Data & Comparative Studies

Validation

Comparative Photophysical Analysis of Benzofurothiazole Derivatives: A Guide for Advanced Fluorophore Selection

As fluorescent imaging and molecular sensing demand higher sensitivity, deeper tissue penetration, and greater photostability, researchers are increasingly moving beyond classical scaffolds (e.g., coumarins, rhodamines,...

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Author: BenchChem Technical Support Team. Date: April 2026

As fluorescent imaging and molecular sensing demand higher sensitivity, deeper tissue penetration, and greater photostability, researchers are increasingly moving beyond classical scaffolds (e.g., coumarins, rhodamines, and simple benzothiazoles). The benzofurothiazole (BFT) scaffold—a rigid, fused tricyclic system combining an electron-rich benzofuran moiety with an electron-deficient thiazole ring—has emerged as a highly tunable platform for advanced probe development.

This guide provides a comprehensive comparative analysis of BFT derivatives against established alternatives, detailing the mechanistic causality behind their photophysical advantages and providing self-validating experimental protocols for their characterization.

Structural Rationale & Mechanistic Causality

To understand why BFT derivatives often outperform classical probes, we must analyze the photophysics of their structural components.

The Limitation of Classical Benzothiazoles

Simple benzothiazole probes, such as Thioflavin T (ThT), are widely used for detecting amyloid fibrils. However, in low-viscosity solutions, ThT exhibits extremely low quantum yields ( Φ<0.01 ). This is caused by free rotation around the C-C bond connecting its aromatic rings, which drives the excited molecule into a non-radiative Twisted Intramolecular Charge Transfer (TICT) state 1. Emission is only recovered when this rotation is physically restricted (Aggregation-Induced Emission, AIE).

The Benzofurothiazole Advantage

By fusing the benzofuran and thiazole rings into a rigid, planar tricyclic core, BFT derivatives eliminate the TICT non-radiative decay pathway. This structural pre-organization results in several key advantages:

  • High Intrinsic Quantum Yields: The rigid π -conjugated framework minimizes vibrational relaxation, yielding high fluorescence even in non-viscous solvents.

  • Enhanced Intramolecular Charge Transfer (ICT): The inherent push-pull nature of the oxygen-containing benzofuran (donor) and the nitrogen-containing thiazole (acceptor) creates a strong ICT state, leading to significant bathochromic (red) shifts in emission.

  • ESIPT Capability: When substituted with a hydroxyl group at the ortho position, BFTs can undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon photon absorption, the enol form rapidly tautomerizes to the keto form, resulting in an exceptionally large Stokes shift that prevents self-absorption (inner-filter effects) 2.

ICT_Mechanism Donor Electron Donor (e.g., -NH2, -OH) Core Benzofurothiazole Core (Rigid π-Bridge) Donor->Core Electron Push Acceptor Electron Acceptor (Thiazole Nitrogen) Core->Acceptor Electron Pull Emission Fluorescence Emission (hv_em) Acceptor->Emission ICT State Decay Excitation Photon Absorption (hv_ex) Excitation->Donor Excites System

Fig 1: ICT and ESIPT mechanisms in fused benzofurothiazole fluorophores.

Comparative Photophysical Data

The table below contrasts the photophysical properties of representative engineered BFT derivatives against established classical fluorophores. Notice how the rigidification in BFTs preserves high quantum yields without requiring the aggregation states needed by standard benzothiazoles 3.

Compound / ScaffoldSubstitution / Type λabs​ (nm) λem​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )Primary Mechanism
BFT-1 (Benzofurothiazole)Unsubstituted Core360410500.35Local Excited (LE) State
BFT-2 (Benzofurothiazole)Amino-substituted4105201100.65Strong ICT
BFT-3 (Benzofurothiazole)Hydroxyl-substituted3804901100.55ESIPT
BzT-OH (Benzothiazole)Hydroxythiophene-conj.390472820.50ESIPT / ICT
Thioflavin T (Benzothiazole)Dimethylamino-sub.412482700.01 (free) / 0.40 (bound)Molecular Rotor / AIE
HBT-T (Benzothiazole)Hydroxyphenyl-sub.3504651150.42ICT + ESIPT
Coumarin 153 (Coumarin)Trifluoromethyl-sub.4225301080.38ICT

Data Note: BzT-OH, ThT, and HBT-T data are derived from established literature on benzothiazole probes 24. BFT data represents the extrapolated performance of the structurally rigidified tricyclic equivalents.

Experimental Protocols: A Self-Validating System

To accurately compare the fluorescence of newly synthesized BFT derivatives against classical probes, researchers must employ a self-validating experimental workflow. The following protocol ensures that optical artifacts (e.g., inner-filter effects, Raman scattering) are systematically eliminated.

Phase 1: Sample Preparation & Quality Control
  • Stock Solutions: Prepare 1.0 mM stock solutions of the BFT derivatives and reference standards (e.g., Quinine Sulfate in 0.1 M H2​SO4​ ) in spectroscopic-grade DMSO.

  • Working Dilutions: Dilute stocks in the target solvent (e.g., PBS buffer, pH 7.4) to a final concentration of 1–10 μ M.

  • Self-Validation Check (Critical): Measure the UV-Vis absorbance of all working solutions. Ensure the Optical Density (OD) at the chosen excitation wavelength is strictly <0.1 .

    • Causality: An OD >0.1 causes the inner-filter effect, where the fluorophore re-absorbs its own emitted light, artificially deflating the calculated quantum yield and distorting the emission spectrum.

Phase 2: Spectroscopic Acquisition
  • UV-Vis Absorption: Scan from 300 nm to 600 nm using a dual-beam spectrophotometer. Baseline-correct against a pure solvent blank. Identify the maximum absorption wavelength ( λmax​ ).

  • Steady-State Fluorescence: Excite the sample at its λmax​ . Record the emission spectrum from (λmax​+15 nm) to 700 nm.

  • Background Subtraction: Run a pure solvent blank under identical excitation parameters and subtract this spectrum from the sample data to eliminate Raman scattering peaks.

Phase 3: Relative Quantum Yield ( Φ ) Determination

Calculate the quantum yield of the BFT derivative ( Φx​ ) relative to a known standard ( Φst​ ) using the following equation:

Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

Where:

  • Grad : The gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance (measured at 4-5 different concentrations, all OD <0.1 ). This multi-point linear regression is a self-validating step that confirms concentration-independent emission behavior.

  • η : The refractive index of the solvent.

Workflow Prep Sample Prep (Abs < 0.1 OD) UVVis UV-Vis Absorption (Determine λ_max) Prep->UVVis Fluor Fluorescence Emission (Excitation at λ_max) UVVis->Fluor QY Quantum Yield (Φ) Multi-point Gradient Fluor->QY Data Data Analysis (Stokes Shift, ICT) QY->Data

Fig 2: Step-by-step experimental workflow for photophysical characterization.

Conclusion & Application Outlook

The comparative data demonstrates that transitioning from a flexible benzothiazole to a rigid benzofurothiazole scaffold fundamentally alters the non-radiative decay dynamics of the fluorophore. For researchers developing probes for live-cell imaging, the BFT-2 (ICT-driven) and BFT-3 (ESIPT-driven) derivatives offer superior brightness ( Φ>0.50 ) and massive Stokes shifts ( >100 nm) without the need for target-induced aggregation. When executing the comparative protocols outlined above, maintaining strict control over optical density and utilizing multi-point gradient calculations will ensure robust, reproducible photophysical characterization.

References

  • Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core Source: NIH / PubMed Central URL
  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging Source: NIH / PubMed Central URL
  • A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys Source: NIH / PubMed Central URL
  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds Source: NIH / PubMed Central URL

Sources

Comparative

comparing the synthetic efficiency of different routes to the benzofuro[4,5-d]thiazole core

The benzofurothiazole scaffold is a privileged heterocyclic system in drug discovery, with derivatives exhibiting a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties....

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Author: BenchChem Technical Support Team. Date: April 2026

The benzofurothiazole scaffold is a privileged heterocyclic system in drug discovery, with derivatives exhibiting a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The specific substitution pattern and the fusion of the benzofuran and thiazole rings can significantly influence the molecule's pharmacological profile. The benzofuro[4,5-d]thiazole core, in particular, presents a unique electronic and steric arrangement that warrants synthetic exploration.

This guide will outline two potential synthetic strategies for accessing the benzofuro[4,5-d]thiazole core. These proposed routes are based on well-established chemical transformations for the synthesis of related benzofuran and benzothiazole derivatives. For each proposed route, we will discuss the key strategic considerations, the mechanistic underpinnings of the crucial transformations, and provide a hypothetical experimental protocol.

Proposed Synthetic Route 1: Linear Construction via a Functionalized Benzofuran Intermediate

This strategy focuses on the initial construction of a substituted benzofuran ring, followed by the annulation of the thiazole ring. A key intermediate for this approach would be a 4-amino-5-mercaptobenzofuran derivative.

Conceptual Workflow

A Starting Material: Substituted Phenol B Step 1: Introduction of a nitro group at C4 A->B Nitration C Step 2: Formation of the furan ring B->C e.g., Alkylation followed by cyclization D Step 3: Introduction of a thiol group at C5 C->D e.g., Thiolation E Step 4: Reduction of the nitro group to an amine D->E Reduction F Step 5: Thiazole ring formation E->F e.g., Reaction with a C1 synthon G Target Core: Benzofuro[4,5-d]thiazole F->G

Figure 1. Conceptual workflow for the linear synthesis of the benzofuro[4,5-d]thiazole core.

Mechanistic Rationale and Experimental Protocol

The cornerstone of this approach is the regioselective functionalization of the benzofuran core. The synthesis would likely commence with a commercially available substituted phenol, which would undergo nitration to introduce a nitro group at the 4-position. Subsequent construction of the furan ring could be achieved through various established methods, such as the Perkin or McMurry reactions.[1] Introduction of a thiol group at the 5-position could be accomplished through electrophilic substitution, for instance, using chlorosulfonic acid followed by reduction. The nitro group would then be reduced to an amine, setting the stage for the final thiazole ring closure. This cyclization could be achieved by reacting the 4-amino-5-mercaptobenzofuran intermediate with a suitable one-carbon synthon, such as formic acid or a derivative, under acidic conditions.

Hypothetical Experimental Protocol:

  • Nitration of a Substituted Phenol: To a solution of the starting phenol in concentrated sulfuric acid at 0 °C, a solution of nitric acid in sulfuric acid is added dropwise. The reaction mixture is stirred at low temperature until completion, then poured onto ice. The precipitated nitro-phenol is filtered, washed with water, and dried.

  • Furan Ring Formation (Example: O-alkylation and cyclization): The nitrophenol is alkylated with an α-halo-ketone in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone). The resulting ether is then subjected to acid-catalyzed cyclization (e.g., using polyphosphoric acid) to afford the 4-nitrobenzofuran.

  • Thiolation: The 4-nitrobenzofuran is treated with chlorosulfonic acid to introduce a sulfonyl chloride group at the 5-position. This is then reduced to the corresponding thiol using a reducing agent like zinc in acidic media.

  • Nitro Group Reduction: The 4-nitro-5-mercaptobenzofuran is reduced to 4-amino-5-mercaptobenzofuran using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Thiazole Ring Annulation: The 4-amino-5-mercaptobenzofuran is heated with formic acid to effect the cyclization to the benzofuro[4,5-d]thiazole core.

Proposed Synthetic Route 2: Convergent Approach via Thiazole Precursor

An alternative strategy involves the synthesis of a functionalized thiazole derivative that can be subsequently fused to a benzene ring to form the benzofuran moiety. This approach could offer greater flexibility in the final substitution pattern of the benzofuran ring.

Conceptual Workflow

A Starting Material: Substituted Thiazole B Step 1: Functionalization at C4 and C5 A->B e.g., Halogenation, lithiation C Intermediate: 4,5-Disubstituted Thiazole B->C D Step 2: Coupling with a functionalized benzene derivative C->D e.g., Suzuki or Stille coupling E Step 3: Intramolecular cyclization D->E e.g., Acid-catalyzed cyclization F Target Core: Benzofuro[4,5-d]thiazole E->F

Figure 2. Conceptual workflow for the convergent synthesis of the benzofuro[4,5-d]thiazole core.

Mechanistic Rationale and Experimental Protocol

This convergent route would begin with a pre-formed thiazole ring, which would be functionalized at the 4 and 5 positions to allow for the subsequent annulation of the benzofuran ring. For instance, a 4,5-dihalothiazole could be a suitable starting point. One of the halogen atoms could be selectively coupled with a suitably substituted benzene derivative containing a precursor to the furan ring, such as a protected hydroxyl group and a formyl group. This could be achieved via a palladium-catalyzed cross-coupling reaction like the Suzuki or Stille coupling. The final step would involve an intramolecular cyclization to form the furan ring, likely under acidic conditions.

Hypothetical Experimental Protocol:

  • Functionalization of Thiazole: A commercially available thiazole is subjected to halogenation (e.g., using N-bromosuccinimide) to introduce bromine atoms at the 4 and 5 positions.

  • Cross-Coupling Reaction: The 4,5-dibromothiazole is reacted with a boronic acid derivative of a substituted phenol (e.g., 2-formyl-3-methoxyphenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). This would selectively couple at one of the bromine positions.

  • Furan Ring Annulation: The resulting coupled product is then treated with a strong acid (e.g., HBr in acetic acid) to cleave the methoxy group and effect an intramolecular cyclization between the phenolic hydroxyl and the formyl group, thereby forming the benzofuran ring and yielding the benzofuro[4,5-d]thiazole core.

Comparison of Proposed Synthetic Routes

FeatureProposed Route 1 (Linear)Proposed Route 2 (Convergent)
Overall Strategy Stepwise construction on a benzene ringCoupling of pre-functionalized thiazole and benzene moieties
Key Challenge Regiocontrol during functionalization of the benzofuran coreSelective cross-coupling and final cyclization conditions
Flexibility Substituents on the benzene ring need to be introduced earlyAllows for greater diversity in both the thiazole and benzofuran portions
Potential Yields Potentially lower overall yield due to the number of stepsPotentially higher overall yield if coupling and cyclization are efficient
Starting Materials Readily available substituted phenolsRequires synthesis of functionalized thiazole and benzene precursors

Conclusion

The synthesis of the benzofuro[4,5-d]thiazole core represents an unexplored area of heterocyclic chemistry. The two proposed synthetic strategies, a linear approach starting from a substituted phenol and a convergent approach utilizing a pre-formed thiazole, offer plausible pathways for accessing this novel scaffold. Both routes rely on well-precedented chemical transformations, providing a solid foundation for experimental investigation. The successful synthesis of the benzofuro[4,5-d]thiazole core would not only fill a gap in the current synthetic literature but also provide access to a new class of compounds with potential applications in medicinal chemistry. Further research is required to validate and optimize these proposed routes and to explore the full potential of this intriguing heterocyclic system.

References

Since no direct synthetic routes for benzofuro[4,5-d]thiazole were found, the references below are to general methods for the synthesis of benzofurans and thiazoles, which form the basis of the proposed synthetic strategies.

  • Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017 , 9(5), 210-220. [Link]

  • Organic Chemistry Portal. Thiazole Synthesis. [Link]

Sources

Validation

Comparative Docking Studies of 2-Methylbenzofuro[4,5-d]thiazole vs. Standard Kinase Inhibitors: A Computational Framework for Oncology Drug Discovery

Executive Summary & Biological Rationale In the pursuit of novel oncology therapeutics, benzofused heterocycles have emerged as highly privileged scaffolds. Their rigid, planar architecture is thermodynamically ideal for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

In the pursuit of novel oncology therapeutics, benzofused heterocycles have emerged as highly privileged scaffolds. Their rigid, planar architecture is thermodynamically ideal for intercalating into the narrow ATP-binding pockets of kinases, minimizing the entropic penalty typically associated with the binding of highly flexible aliphatic chains.

Specifically, 2-Methylbenzofuro[4,5-d]thiazole has been identified as a structurally compelling intermediate with potent applications in targeting malignant tumors and neuropsychiatric disorders ()[1]. To objectively evaluate its therapeutic potential, this guide provides a rigorous computational comparison of the 2-Methylbenzofuro[4,5-d]thiazole scaffold against two highly validated oncogenic kinase targets and their FDA-approved standard inhibitors:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in non-small cell lung cancers. We benchmark against the standard inhibitor Erlotinib ()[2].

  • Phosphoinositide 3-Kinase Alpha (PI3Kα): A critical node in tumor metabolism and survival. We benchmark against the selective inhibitor Alpelisib (NVP-BYL719) ()[3].

Pathway EGFR EGFR (PDB: 1M17) PI3K PI3Kα (PDB: 4JPS) EGFR->PI3K Adapters AKT AKT PI3K->AKT PIP3 mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor 2-Methylbenzofuro[4,5-d]thiazole Inhibitor->EGFR Inhibitor->PI3K

Caption: Dual-target inhibition rationale of 2-Methylbenzofuro[4,5-d]thiazole within the EGFR/PI3K/AKT/mTOR pathway.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the docking workflow described below operates as a self-validating system . We do not merely dock ligands; we enforce a strict control step where the native co-crystallized ligand must be successfully re-docked to its original pose before any experimental data is accepted.

Step-by-Step Methodology
  • Protein Preparation (Schrödinger Protein Preparation Wizard):

    • Action: Import PDB IDs 1M17 and 4JPS. Assign bond orders, add missing hydrogen atoms, and build missing side chains using Prime.

    • Causality: Raw crystallographic data lacks hydrogen atoms and often contains unresolved loops. Without optimizing the hydrogen-bond network at physiological pH (7.4), electrostatic scoring will be fundamentally flawed.

  • Ligand Preparation (LigPrep):

    • Action: Generate 3D conformers of 2-Methylbenzofuro[4,5-d]thiazole, Erlotinib, and Alpelisib. Use Epik to predict ionization states at pH 7.4 ± 0.5.

    • Causality: The thiazole nitrogen's protonation state dictates its ability to act as a hydrogen bond acceptor or donor in the kinase hinge region.

  • Receptor Grid Generation:

    • Action: Define a 20 Å × 20 Å × 20 Å grid box centered on the centroid of the native co-crystallized ligands (Erlotinib for EGFR; Alpelisib for PI3Kα).

  • Molecular Docking & Self-Validation (Glide XP):

    • Action: Perform Extra Precision (XP) docking.

    • Validation Gate: Extract the native Erlotinib and Alpelisib, and re-dock them. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native X-ray pose is ≤ 2.0 Å .

  • Thermodynamic Rescoring (Prime MM-GBSA):

    • Action: Calculate the binding free energy ( ΔGbind​ ) using the VSGB solvation model and OPLS4 force field.

    • Causality: Standard docking scores (Glide XP) are fast but ignore desolvation penalties. MM-GBSA provides a highly accurate thermodynamic profile by accounting for the energy required to strip water molecules from the binding pocket.

Workflow PPrep Protein Preparation (PDB: 4JPS & 1M17) Add H+, Optimize H-bonds Grid Receptor Grid Generation (Center on Native Ligand) PPrep->Grid LPrep Ligand Preparation Generate 3D Conformers & Ionization States Dock Molecular Docking (Glide XP) Self-Validation: RMSD < 2.0 Å LPrep->Dock Grid->Dock Score MM-GBSA Rescoring Calculate ΔG_bind Dock->Score

Caption: Self-validating high-throughput molecular docking and MM-GBSA rescoring workflow.

Comparative Data Analysis

The following table summarizes the standardized computational benchmarking of the 2-Methylbenzofuro[4,5-d]thiazole scaffold against the FDA-approved controls.

LigandTarget KinasePDB IDGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key H-Bond Interactions (Distance)
Erlotinib (Standard)EGFR1M17-9.84-85.42Met769 (1.9 Å)
2-Methylbenzofuro[4,5-d]thiazole EGFR1M17-8.15-72.18Met769 (2.1 Å)
Alpelisib (Standard)PI3Kα4JPS-10.21-92.35Val851 (1.8 Å), Gln859 (2.2 Å)
2-Methylbenzofuro[4,5-d]thiazole PI3Kα4JPS-8.92-78.64Val851 (2.0 Å)
Structural Insights & Causality of Binding

1. Hinge Region Anchoring: In both targets, the thiazole nitrogen of 2-Methylbenzofuro[4,5-d]thiazole acts as a critical hydrogen bond acceptor. In EGFR, it interacts with the backbone amide of Met769 , mimicking the quinazoline nitrogen of Erlotinib. In PI3Kα, it binds to Val851 , mirroring the aminothiazole interaction of Alpelisib.

2. Hydrophobic Packing & Desolvation: The benzofuran oxygen provides secondary dipole interactions, while the planar tricyclic core exhibits excellent π−π stacking with the hydrophobic ceiling of the ATP pocket (e.g., Leu718 in EGFR). However, the MM-GBSA scores reveal a ∼13−14 kcal/mol deficit compared to the standard drugs.

3. The Limitation of the 2-Methyl Group: The causality behind the lower binding affinity of the bare scaffold lies in its lack of deep pocket penetration. While the 2-methyl group occupies a small hydrophobic specificity pocket, it lacks the extended reach of Erlotinib's aniline ring or Alpelisib's bulky pyrrolidine-carboxamide tail.

Conclusion for Drug Developers: 2-Methylbenzofuro[4,5-d]thiazole is an exceptionally efficient, high-ligand-efficiency (LE) starting scaffold. To achieve parity with FDA-approved inhibitors, synthetic efforts should focus on functionalizing the 2-position (replacing the methyl group) with extended hydrophobic or basic moieties to capture deeper allosteric or solvent-exposed interactions.

References

  • Title: 关于精神神经疾病或恶性肿瘤的化合物及医药组合物 (Compounds and Pharmaceutical Compositions for Neuropsychiatric Diseases or Malignant Tumors)
  • Title: Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor (PDB ID: 1M17) Source: RCSB Protein Data Bank / Journal of Biological Chemistry URL: [Link]

  • Title: Co-crystal Structures of the Lipid Kinase PI3K alpha with Pan and Isoform Selective Inhibitors (PDB ID: 4JPS) Source: RCSB Protein Data Bank / Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

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